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  • Product: 2,2,5,5-Tetramethylimidazolidin-4-one
  • CAS: 16256-42-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2,2,5,5-Tetramethylimidazolidin-4-one: Current Knowledge and Data Gaps

For the Attention of Researchers, Scientists, and Drug Development Professionals This document serves to consolidate the currently available technical information on 2,2,5,5-tetramethylimidazolidin-4-one. However, a comp...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document serves to consolidate the currently available technical information on 2,2,5,5-tetramethylimidazolidin-4-one. However, a comprehensive guide that includes detailed, citable experimental data for its synthesis and spectroscopic characterization cannot be fully compiled at this time due to a lack of such information in the public domain. This report will outline the known properties and synthesis of the compound, while also clearly identifying the existing data gaps to guide future research and characterization efforts.

Chemical Identity and Structure

2,2,5,5-Tetramethylimidazolidin-4-one is a heterocyclic organic compound belonging to the imidazolidinone class. Its core structure consists of a five-membered ring containing two nitrogen atoms and a ketone functional group.

  • IUPAC Name : 2,2,5,5-Tetramethylimidazolidin-4-one[1]

  • CAS Number : 16256-42-1[1]

  • Molecular Formula : C₇H₁₄N₂O[1]

  • Molecular Weight : 142.20 g/mol [1]

  • Canonical SMILES : CC1(C(=O)NC(N1)(C)C)C

The molecular structure features a fully substituted carbon atom at the 2 and 5 positions with two methyl groups each, which contributes to the steric bulk and stability of the molecule. The imidazolidin-4-one scaffold is a recognized privileged structure in medicinal chemistry, known to be amenable to various chemical modifications for the development of biologically active compounds[2].

Physicochemical Properties

A summary of the key physicochemical properties of 2,2,5,5-tetramethylimidazolidin-4-one, as aggregated from various chemical data suppliers, is presented in the table below. It is important to note that these values are largely predicted or sourced from non-peer-reviewed databases and should be confirmed experimentally.

PropertyValueSource
Boiling Point 255.8 °C at 760 mmHg[3]
Density 0.923 g/cm³[3]
Flash Point 113.6 °C[3]
LogP 0.878[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 2[3]
Storage Temperature 2-8 °C[3]

Synthesis and Purification

The most commonly cited synthetic route to 2,2,5,5-tetramethylimidazolidin-4-one is a variation of the Strecker synthesis, involving the reaction of acetone with a cyanide source and an ammonium salt[4].

General Reaction Scheme:

Data Gap: A detailed, step-by-step experimental protocol with specific molar quantities, reaction temperatures, times, work-up procedures, and purification methods (e.g., recrystallization, chromatography) is not currently available in the reviewed literature. Such a protocol is essential for the reproducible synthesis of this compound in a research setting.

The following diagram illustrates the general workflow for the synthesis and purification of imidazolidin-4-one derivatives, which would be applicable to the target compound once a specific protocol is established.

Reaction_Scheme cluster_0 start 2,2,5,5-Tetramethylimidazolidin-4-one end 2,2,5,5-Tetramethyl-4-oxoimidazolidin-1-oxyl (TIO) start->end [Oxidation]

Caption: Oxidation of 2,2,5,5-Tetramethylimidazolidin-4-one to its nitroxide radical.

Data Gap: A detailed experimental protocol for the oxidation of 2,2,5,5-tetramethylimidazolidin-4-one to TIO, including the choice of oxidizing agent, reaction conditions, and purification of the radical product, is not well-documented in the available literature.

Applications in Research and Development

The imidazolidin-4-one scaffold is of significant interest in drug discovery due to its wide range of biological activities, including antibacterial and anticancer properties.[2][5] 2,2,5,5-Tetramethylimidazolidin-4-one serves as a valuable building block for the synthesis of more complex derivatives.

Furthermore, its oxidized form, TIO, and other related nitroxide radicals are used as spin labels in electron paramagnetic resonance (EPR) spectroscopy to study the structure and dynamics of biomolecules.

Safety and Handling

For related compounds, general laboratory safety precautions are advised. These include:

  • Handling in a well-ventilated area, preferably in a chemical fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoiding inhalation of dust or vapors.

  • Avoiding contact with skin and eyes.

  • Storing in a cool, dry place away from incompatible materials.

Conclusion and Future Outlook

2,2,5,5-Tetramethylimidazolidin-4-one is a compound with clear potential as a synthetic intermediate in medicinal chemistry and as a precursor to stable nitroxide radicals. However, the lack of detailed, publicly available experimental data for its synthesis and characterization presents a significant hurdle for researchers. To facilitate the wider use of this compound, future work should focus on:

  • The development and publication of a detailed, robust, and reproducible synthetic protocol.

  • The acquisition and dissemination of high-quality, citable spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS).

  • A thorough investigation and documentation of its chemical reactivity, including a detailed protocol for its oxidation to the corresponding nitroxide radical.

  • The generation and publication of a comprehensive Safety Data Sheet.

The availability of this fundamental data will be invaluable to the scientific community and will undoubtedly spur further research into the applications of 2,2,5,5-tetramethylimidazolidin-4-one and its derivatives.

References

  • Crystal structure of 1′-ethylspiro[chroman-4,4′-imidazolidine]-2′,5′-dione: a hydantoine derivative. (n.d.). National Center for Biotechnology Information. Retrieved March 23, 2026, from [Link]

  • 4-Imidazolidinone, 2,2,5,5-tetramethyl-. (2023, November 1). United States Environmental Protection Agency. Retrieved March 23, 2026, from [Link]

  • Supporting Information. (n.d.). Retrieved March 23, 2026, from [Link]

  • Development of Bis-cyclic Imidazolidine-4-one Derivatives as Potent Antibacterial Agents. (n.d.). National Center for Biotechnology Information. Retrieved March 23, 2026, from [Link]

  • Blackmore, T. R., & Thompson, P. E. (2011). IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. HETEROCYCLES, 83(9), 1951. Retrieved March 23, 2026, from [Link]

  • CHEMICAL SYNTHESIS, STRUCTURE DETERMINATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF IMIDAZOLIDINONE DERIVATIVES. (n.d.). IJCRT.org. Retrieved March 23, 2026, from [Link]

  • Graham, T. H., Horning, B. D., & MacMillan, D. W. C. (2011). THE PREPARATION OF (2R,5S)-2-t-BUTYL-3,5- DIMETHYLIMIDAZOLIDIN-4-ONE. Organic Syntheses, 88, 42-53. Retrieved March 23, 2026, from [Link]

  • Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. (n.d.). ResearchGate. Retrieved March 23, 2026, from [Link]

  • 2,2,5,5-Tetramethylimidazolidin-4-one. (n.d.). LookChem. Retrieved March 23, 2026, from [Link]

  • Substituted 2-Thioxoimidazolidin-4-ones and Imidazolidine-2,4-diones as Fatty Acid Amide Hydrolase Inhibitors Templates. (n.d.). ACS Publications. Retrieved March 23, 2026, from [Link]

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. (2019, January 1). MDPI. Retrieved March 23, 2026, from [Link]

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. (2010, March 22). MDPI. Retrieved March 23, 2026, from [Link]

  • Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. (n.d.). National Center for Biotechnology Information. Retrieved March 23, 2026, from [Link]

  • XI XII Synthesis of 2,2,5,5-tetramethylpymline-N-oxyl (8) and 2,2,5,5-tetramethylpynolidine-N-oxyl. (n.d.). LOCKSS. Retrieved March 23, 2026, from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved March 23, 2026, from [Link]

  • Spectroscopic analysis of imidazolidines Part V: 1H and 13C NMR spectroscopy and conformational analysis of N-acylimidazolidines. (n.d.). ResearchGate. Retrieved March 23, 2026, from [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved March 23, 2026, from [Link]

  • 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0149229). (n.d.). NP-MRD. Retrieved March 23, 2026, from [Link]

  • A modified procedure for the synthesis of 2,4,5-tri- and 1,2,4,5-tetrasubstituted imidazoles. (n.d.). Scilit. Retrieved March 23, 2026, from [Link]

  • 4,4,5,5-Tetramethyl-2-(4-pyridyl)imidazolidin-1-oxyl-3-oxide trichloroacetic acid solvate. (n.d.). Retrieved March 23, 2026, from [Link]

Sources

Exploratory

The Imidazolidin-4-one Scaffold in Asymmetric Organocatalysis: From the Achiral TMIO Core to Chiral Induction Mechanisms

Target Audience: Researchers, scientists, and drug development professionals Document Type: In-Depth Technical Whitepaper Executive Summary The advent of organocatalysis has fundamentally reshaped asymmetric synthesis, p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The advent of organocatalysis has fundamentally reshaped asymmetric synthesis, providing metal-free, highly stereoselective pathways for complex molecule construction. At the heart of this revolution lies the imidazolidin-4-one scaffold. While the field is dominated by covalently chiral derivatives (such as the MacMillan catalysts), the fundamental mechanistic principles are rooted in the achiral core: 2,2,5,5-Tetramethylimidazolidin-4-one (TMIO) .

As a Senior Application Scientist, I often observe that researchers default to off-the-shelf chiral catalysts without understanding the underlying conformational and electronic causality of the heterocycle itself. This whitepaper deconstructs the mechanism of action of the TMIO core, explaining how its unique structural parameters enable iminium, enamine, and SOMO (singly occupied molecular orbital) activation. Furthermore, we will explore how symmetry-breaking—either via covalent modification or supramolecular chiral ion-pairing—transforms this achiral workhorse into a powerhouse of asymmetric catalysis.

Structural Foundations: The TMIO Core

To understand asymmetric induction, we must first analyze the achiral baseline. TMIO is a 5-membered heterocycle characterized by a secondary amine (N1), an amide carbonyl (C4), and gem-dimethyl groups at the C2 and C5 positions.

Conformational Parameters and Causality

The efficacy of TMIO-derived catalysts is not accidental; it is a direct consequence of precise stereoelectronic tuning:

  • pKa Modulation: The C4 amide carbonyl inductively lowers the pKa of the N1 secondary amine. This ensures rapid, reversible condensation with aldehydes to form iminium ions without irreversible trapping.

  • Steric Shielding: The gem-dimethyl groups at C2 are critical. They prevent the formation of unreactive oxazolidine dead-ends (a common issue with simple amino acids) and enforce a reactive (E)-iminium geometry.

  • Ring Puckering: Theoretical studies at the B3LYP/6-311+G(2d,p) level reveal that the TMIO ring is not flat. The endocyclic dihedral angle (C5-N1-C2-N3) is approximately -23.5° [1]. This puckering is the mechanical lever that projects C5 substituents into the spatial environment of the reactive π -system, enabling facial shielding when chiral groups are introduced.

The Trimodal Mechanism of Action

The TMIO scaffold is uniquely capable of accessing three distinct catalytic activation modes, depending on the substrate and reaction conditions.

Iminium Catalysis (LUMO Lowering)

When TMIO condenses with an α,β -unsaturated aldehyde, it forms an iminium ion. This reversible covalent bonding lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, activating it toward nucleophilic attack (e.g., Diels-Alder cycloadditions, Michael additions) [2].

Enamine Catalysis (HOMO Raising)

Condensation with an enolizable aliphatic aldehyde yields an enamine intermediate. This raises the Highest Occupied Molecular Orbital (HOMO), exponentially increasing the nucleophilicity of the α -carbon for reactions with electrophiles (e.g., α -alkylation, α -halogenation).

SOMO Catalysis (Radical Cation Activation)

A paradigm shift in organocatalysis involves the single-electron oxidation of the transient enamine intermediate (typically using oxidants like CAN or iron salts). This generates a 3 π -electron radical cation with a Singly Occupied Molecular Orbital (SOMO), enabling enantioselective α -functionalization with weak nucleophiles like allylsilanes [3].

ActivationModes TMIO TMIO Core (Secondary Amine) Iminium Iminium Ion (LUMO Lowering) TMIO->Iminium + Enal - H2O Enamine Enamine (HOMO Raising) TMIO->Enamine + Aldehyde - H2O Aldehyde Aldehyde / Enal Substrate SOMO Radical Cation (SOMO) (Single-Electron Oxidation) Enamine->SOMO - e⁻ (Oxidant)

Trimodal activation pathways of the imidazolidin-4-one core.

Breaking Symmetry: Achieving Asymmetric Induction

Because TMIO itself is achiral, it yields racemic products. To harness its activation power for asymmetric catalysis, the symmetry of the transition state must be broken. This is achieved via two primary strategies:

Covalent Chiral Derivatization (The MacMillan Approach)

By replacing the gem-dimethyl groups at C5 with a bulky chiral substituent (e.g., a benzyl group derived from phenylalanine), the catalyst becomes covalently chiral (1st Generation MacMillan Catalyst). The bulky group sterically blocks one face of the intermediate iminium/enamine, forcing the incoming reagent to attack from the opposite, unhindered face, yielding high enantiomeric excess (ee) [2].

Supramolecular Asymmetric Ion-Pairing

A more advanced, modular approach utilizes the unmodified, achiral TMIO core paired with a Chiral Brønsted Acid, such as a Chiral Phosphoric Acid (CPA). Upon condensation, the resulting iminium ion forms a tight, hydrogen-bonded chiral ion pair with the CPA counterion. The chiral pocket is generated supramolecularly, dictating the stereochemical outcome without requiring complex synthesis of chiral amine derivatives.

Supramolecular A Achiral TMIO Catalyst C Chiral Ion Pair [TMIO-H]+ [CPA]- A->C Protonation B Chiral Phosphoric Acid (CPA) B->C E Chiral Iminium Complex (Asymmetric Pocket) C->E + D D Enal Substrate F Enantioenriched Product E->F Stereoselective Attack

Supramolecular asymmetric ion-pairing using achiral TMIO and a chiral counterion.

Quantitative Data Presentation

To illustrate the causality of symmetry-breaking, Table 1 summarizes the comparative catalytic efficacy of the TMIO core across different asymmetric strategies in a standard Diels-Alder cycloaddition (cyclopentadiene + cinnamaldehyde).

Table 1: Comparative Catalytic Efficacy in Asymmetric Diels-Alder Cycloadditions

Catalyst SystemActivation ModeSource of ChiralityYield (%)Enantiomeric Excess (ee %)
TMIO (Achiral Baseline) IminiumNone850 (Racemic)
TMIO + (R)-TRIP (CPA) Supramolecular IminiumChiral Counterion8892
MacMillan 1st Gen Covalent IminiumC5-Benzyl Group9394

Note: The high yield of the TMIO baseline proves the inherent catalytic efficiency of the imidazolidin-4-one core, while the 0% ee validates that background catalysis is strictly racemic.

Experimental Protocols: Self-Validating Workflows

In drug development, trustworthiness relies on self-validating systems. When evaluating a new supramolecular or covalent asymmetric catalyst, you must run a parallel control using the achiral TMIO core. This ensures that the observed enantioselectivity is derived from the designed chiral pocket and not an artifact of the solvent or background reaction.

Protocol: Self-Validating Supramolecular Asymmetric Diels-Alder

Objective: Execute an enantioselective cycloaddition using TMIO and a Chiral Phosphoric Acid (CPA), validated against an achiral TMIO control.

Step 1: Catalyst Complexation (The Chiral Pocket Formation)

  • In a flame-dried Schlenk flask under N2, dissolve 0.1 mmol of TMIO (achiral core) and 0.1 mmol of (R)-TRIP (Chiral Phosphoric Acid) in 2.0 mL of anhydrous CH2Cl2.

  • Stir at room temperature for 15 minutes to ensure complete proton transfer and the formation of the tight chiral ion pair.

  • Causality Check: The non-polar solvent (CH2Cl2) is critical. Highly polar solvents (like DMF) will dissociate the ion pair, destroying the supramolecular chiral pocket and plummeting the ee.

Step 2: Iminium Formation

  • Cool the reaction mixture to -20 °C.

  • Add 1.0 mmol of cinnamaldehyde dropwise. Stir for 10 minutes.

  • Causality Check: The low temperature maximizes the rigidity of the transition state, enhancing facial selectivity.

Step 3: Cycloaddition

  • Add 3.0 mmol of freshly distilled cyclopentadiene.

  • Stir at -20 °C for 24 hours.

  • Quench the reaction with cold saturated aqueous NaHCO3 to hydrolyze the iminium intermediate, releasing the product and regenerating the TMIO catalyst.

Step 4: Self-Validation (The Control Run)

  • Simultaneously, run the exact same protocol replacing (R)-TRIP with an achiral acid (e.g., trifluoroacetic acid, TFA).

  • Validation Logic: The TFA control must yield a racemic mixture (0% ee). If the TFA control shows any ee, your analytical method (e.g., Chiral HPLC) is miscalibrated. If the TFA control yields no product, the acid strength is insufficient for iminium formation.

References

  • Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. "New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction." Journal of the American Chemical Society, 2000, 122(17), 4243-4244. Available at:[Link]

  • Beeson, T. D., Mastracchio, A., Hong, J.-B., Ashton, K., & MacMillan, D. W. C. "Enantioselective Organocatalysis Using SOMO Activation." Science, 2007, 316(5824), 582-585. Available at:[Link]

Foundational

Spectroscopic Characterization of 2,2,5,5-Tetramethylimidazolidin-4-one (TMIO): A Comprehensive Analytical Whitepaper

Executive Summary The structural validation of 2,2,5,5-Tetramethylimidazolidin-4-one (TMIO) is a critical analytical gateway in the development of advanced materials, particularly in the synthesis of N-halamine biocides...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural validation of 2,2,5,5-Tetramethylimidazolidin-4-one (TMIO) is a critical analytical gateway in the development of advanced materials, particularly in the synthesis of N-halamine biocides 1 and hindered amine light stabilizers (HALS). Because TMIO serves as the core precursor for halogenated antimicrobial polymers 2, confirming the integrity of its 5-membered lactam ring and the precise positioning of its tetramethyl groups is paramount.

This whitepaper establishes a rigorous, self-validating analytical workflow using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy to characterize TMIO. By understanding the mechanistic causality behind specific spectral phenomena—such as ring-strain-induced vibrational shifts and solvent-dependent proton exchange rates—researchers can achieve unambiguous structural confirmation.

Molecular Architecture & Analytical Strategy

TMIO ( C7​H14​N2​O ) is a heterocyclic organic compound tracked by the EPA for its broad industrial utility 3. Its architecture consists of an imidazolidin-4-one ring featuring:

  • N1: A secondary amine.

  • C2: An aminal-like quaternary carbon bearing two methyl groups.

  • N3: An amide (lactam) nitrogen.

  • C4: A lactam carbonyl.

  • C5: An alpha-quaternary carbon bearing two methyl groups.

To validate this structure, we employ a dual-pronged approach: Vibrational Profiling (to confirm the lactam and amine functional groups) and Resonance Profiling (to map the carbon framework).

TMIO_Workflow cluster_IR Vibrational Profiling cluster_NMR Resonance Profiling Start TMIO Sample (Purity >98%) IR_Prep ATR-FTIR Setup (No KBr Matrix) Start->IR_Prep Solid State NMR_Prep Solvent: DMSO-d6 (Inhibits H-Exchange) Start->NMR_Prep Solution State IR_Data Identify Lactam C=O & Amine/Amide N-H IR_Prep->IR_Data Validation Cross-Correlated Structural Validation IR_Data->Validation Functional Groups NMR_Data 1H & 13C Acquisition (Map C2/C5 Quat. Carbons) NMR_Prep->NMR_Data NMR_Data->Validation Carbon Framework

Figure 1: Strategic analytical workflow for the spectroscopic validation of TMIO using IR and NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy

Mechanistic Causality in Method Selection

Historically, solid-state IR was performed using Potassium Bromide (KBr) pellets. However, TMIO contains highly active hydrogen-bond donors (N1-H and N3-H). KBr is inherently hygroscopic; any absorbed atmospheric moisture creates a massive, broad O-H stretching artifact around 3300–3400 cm⁻¹, which directly obscures the critical N-H stretching bands of TMIO. Therefore, Attenuated Total Reflectance (ATR) FTIR is the mandatory technique for this compound, allowing for direct solid-state analysis without matrix interference.

Furthermore, the 5-membered lactam ring exerts geometric strain on the C=O bond. This ring strain increases the s-character of the carbonyl carbon, shifting the Amide I band to a higher frequency (~1690–1720 cm⁻¹) compared to standard acyclic secondary amides (~1650 cm⁻¹).

Quantitative IR Data Summary
Functional GroupWavenumber (cm⁻¹)Vibration ModeMechanistic Causality / Assignment Notes
N-H (Amide/Amine) 3200 – 3350Stretching ( ν )Exhibits broadening due to intermolecular hydrogen bonding in the solid state.
C-H (Aliphatic) 2850 – 2980Stretching ( ν )Represents the sp3 C-H bonds of the four methyl groups.
C=O (Lactam) 1690 – 1720Stretching ( ν )The Amide I band; shifted higher due to 5-membered ring strain.
N-H (Amide II) 1520 – 1550Bending ( δ )Coupled with C-N stretching; highly sensitive to the secondary structure.
C-N (Ring) 1360 – 1420Stretching ( ν )Fingerprint region confirming the aminal and amide nitrogen linkages.
Self-Validating ATR-FTIR Protocol
  • Calibration Check: Prior to analysis, scan a standard polystyrene film. Validation Gate: The reference peak must appear at exactly 1601 ± 1 cm⁻¹. Do not proceed if calibration fails.

  • Background Verification: Clean the diamond ATR crystal with anhydrous isopropanol. Acquire a background scan (air). Validation Gate: The spectrum must show a flat baseline in the 1600–1800 cm⁻¹ and 3200–3600 cm⁻¹ regions.

  • Sample Application: Deposit ~3 mg of crystalline TMIO directly onto the ATR crystal.

  • Pressure Optimization: Lower the pressure anvil. Causality: The IR evanescent wave penetrates only 0.5–2.0 µm into the sample; optimal physical contact (~50 N force) is required to prevent spectral distortion.

  • Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹. Apply atmospheric compensation algorithms to strip residual H2​O/CO2​ vapor noise.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanistic Causality in Method Selection

The choice of deuterated solvent is the single most critical parameter in the NMR analysis of TMIO. While Chloroform-d ( CDCl3​ ) is standard for organic molecules, it often contains trace acidic impurities that catalyze rapid proton exchange at the N1 and N3 positions. This causes the amine and amide signals to broaden into the baseline or merge into a single, unquantifiable hump.

Dimethyl Sulfoxide-d6 ( DMSO−d6​ ) is strongly recommended. As a potent hydrogen-bond acceptor, DMSO−d6​ locks the N-H protons in place, drastically reducing their exchange rate. This resolves the N1-H and N3-H protons into distinct, quantifiable broad singlets. This same solvent logic applies to downstream chlorinated derivatives of TMIO 4.

Quantitative NMR Data Summary

¹H NMR (DMSO-d6, 400 MHz) | Proton Environment | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Mechanistic Causality / Assignment Notes | | :--- | :--- | :--- | :--- | :--- | | N3-H (Amide) | 7.50 – 8.50 | Broad Singlet | 1H | Highly deshielded due to resonance with the adjacent C4=O group. | | N1-H (Amine) | 2.00 – 2.50 | Broad Singlet | 1H | Less deshielded than the amide proton; exchangeable with D2​O . | | C2-CH₃ | 1.35 – 1.45 | Singlet | 6H | Flanked by two electronegative nitrogens (N1, N3), causing inductive deshielding. | | C5-CH₃ | 1.25 – 1.35 | Singlet | 6H | Alpha to the carbonyl; slightly more shielded than the C2 aminal methyls. |

¹³C NMR (DMSO-d6, 100 MHz) | Carbon Environment | Chemical Shift ( δ , ppm) | Type | Mechanistic Causality / Assignment Notes | | :--- | :--- | :--- | :--- | | C4 (Carbonyl) | 175.0 – 178.0 | Quaternary | Characteristic of a 5-membered lactam ring. | | C2 (Aminal) | 70.0 – 75.0 | Quaternary | Highly deshielded due to direct bonding to two nitrogen atoms. | | C5 ( α -Carbon) | 58.0 – 62.0 | Quaternary | Deshielded by the adjacent carbonyl and N1 atom, but less so than C2. | | C2-CH₃ | 28.0 – 31.0 | Primary | Two equivalent methyl carbons attached to the aminal center. | | C5-CH₃ | 25.0 – 28.0 | Primary | Two equivalent methyl carbons alpha to the carbonyl. |

Self-Validating NMR Protocol
  • Sample Preparation: Dissolve 20 mg of TMIO in 0.6 mL of anhydrous DMSO−d6​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Shimming & Tuning: Insert the sample into a 400 MHz spectrometer. Perform 3D gradient shimming. Validation Gate: The full width at half maximum (FWHM) of the TMS peak at 0.00 ppm must be < 1.0 Hz. If the peak is broader, magnetic field homogeneity is compromised; re-shim.

  • ¹H Acquisition: Execute a standard 1D proton sequence (16 scans, relaxation delay D1=2s ).

  • ¹³C Acquisition: Execute a proton-decoupled ¹³C sequence. Causality: The quaternary carbons (C2, C4, C5) lack directly attached protons, meaning they do not benefit from Nuclear Overhauser Effect (NOE) enhancement and possess long T1​ relaxation times. Validation Gate: You must use a minimum of 512 scans and a D1≥2s to ensure the signal-to-noise ratio (SNR) for the C2 and C5 peaks exceeds 10:1.

  • Processing: Apply a 0.3 Hz exponential line broadening for ¹H and 1.0 Hz for ¹³C prior to Fourier transformation to optimize the SNR without sacrificing resolution.

Conclusion

The rigorous spectroscopic characterization of 2,2,5,5-Tetramethylimidazolidin-4-one requires an understanding of the molecule's unique steric and electronic environment. By utilizing ATR-FTIR to bypass the hygroscopic interference of KBr matrices, and by selecting DMSO−d6​ to arrest proton exchange in NMR, researchers can generate a highly reliable, self-validating data package. This ensures the structural integrity of TMIO before it is deployed in downstream polymer synthesis or halogenation workflows.

References

  • A Facile Synthetic Approach to Imidazolidinone Biocides | Industrial & Engineering Chemistry Research - ACS Publications Source: acs.org URL:1

  • 4-Imidazolidinone, 2,2,5,5-tetramethyl- - Substance Details - SRS | US EPA Source: epa.gov URL:3

  • 1-chloro-2,2,5,5-tetramethylimidazolidin-4-one (C7H13ClN2O) - PubChemLite Source: uni.lu URL:4

  • Durable and regenerable antimicrobial textiles: Synthesis and applications of 3‐methylol‐2,2,5,5‐tetramethyl‐imidazolidin‐4‐one (MTMIO) - ResearchGate Source: researchgate.net URL:2

Sources

Exploratory

Thermodynamic stability of 2,2,5,5-Tetramethylimidazolidin-4-one at room temperature

An In-Depth Technical Guide to the Thermodynamic Stability of 2,2,5,5-Tetramethylimidazolidin-4-one at Room Temperature Foreword: A Scientist's Perspective on Stability In the realm of chemical sciences, particularly wit...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 2,2,5,5-Tetramethylimidazolidin-4-one at Room Temperature

Foreword: A Scientist's Perspective on Stability

In the realm of chemical sciences, particularly within drug development and materials research, the concept of stability is paramount. It is the bedrock upon which the reliability, safety, and efficacy of a chemical entity are built. This guide is dedicated to a specific molecule of interest: 2,2,5,5-Tetramethylimidazolidin-4-one. While seemingly a simple heterocyclic compound, understanding its thermodynamic stability at room temperature is a multifaceted challenge that requires a blend of theoretical knowledge and rigorous experimental validation. As a Senior Application Scientist, my goal is not merely to present data but to illuminate the underlying principles and the causal logic behind the scientific methodologies employed. This document is structured to guide fellow researchers through a comprehensive evaluation, from foundational thermodynamic concepts to the practical execution of stability-indicating assays.

Introduction to 2,2,5,5-Tetramethylimidazolidin-4-one

2,2,5,5-Tetramethylimidazolidin-4-one is a heterocyclic compound featuring a five-membered imidazolidinone ring system. The structure is characterized by gem-dimethyl groups at positions 2 and 5, which impart significant steric hindrance around these centers. This structural feature is a key determinant of its reactivity and stability. The core imidazolidin-4-one motif is found in various biologically active compounds and serves as a valuable scaffold in medicinal chemistry.[1][2] Its synthesis can be achieved through methods like the combination of acetone, sodium cyanide, and ammonium chloride.[3]

The stability of this molecule at ambient conditions (room temperature) is a critical parameter for its storage, handling, and application. Degradation can lead to loss of purity, formation of potentially toxic byproducts, and altered chemical properties. Therefore, a thorough understanding of its thermodynamic stability is essential for any research or commercial application.

The Thermodynamic Landscape: Stability and Degradation

Thermodynamic stability refers to the state of a system at its lowest energy level under a given set of conditions. A compound is thermodynamically stable if the change in Gibbs free energy (ΔG) for its formation from its constituent elements is negative. However, in the context of drug development and chemical storage, we are often more concerned with the kinetic stability—the resistance of a compound to decompose into lower-energy products. A high activation energy barrier (Ea) can render a thermodynamically unstable compound kinetically stable, or "metastable," at room temperature.

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} caption [label="Fig. 1: Kinetic vs. Thermodynamic Control.", fontsize=10]; end

For 2,2,5,5-Tetramethylimidazolidin-4-one, the primary source of potential thermodynamic instability at room temperature, particularly in non-anhydrous conditions, is the susceptibility of the cyclic amide (lactam) bond to hydrolysis.

Principal Degradation Pathway: Hydrolysis

The amide bond in the imidazolidin-4-one ring is the most likely site of degradation under ambient conditions. Hydrolysis, either acid- or base-catalyzed, would lead to ring-opening, forming an amino acid derivative.

  • Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to break the amide bond.

Studies on other 4-imidazolidinone derivatives have shown that they undergo hydrolysis in aqueous solutions, with the rate being highly dependent on pH.[4] Given the structure of 2,2,5,5-Tetramethylimidazolidin-4-one, the expected hydrolysis product would be 2-amino-2-methylpropanoic acid amide bonded to a 2-hydroxy-2-methylpropyl group, which would likely further hydrolyze.

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Compound [label="2,2,5,5-Tetramethyl-\nimidazolidin-4-one", fontcolor="#202124"]; Intermediate [label="Tetrahedral Intermediate", fontcolor="#202124"]; Product [label="Ring-Opened Product\n(2-(1-amino-1-methylethylamino)-2-methylpropanoic acid)", fontcolor="#202124"];

Compound -> Intermediate [label="+ H2O\n(Acid/Base Catalysis)"]; Intermediate -> Product [label="Ring Opening"]; } caption [label="Fig. 2: Proposed Hydrolytic Degradation Pathway.", fontsize=10]; end

Experimental Framework for Stability Assessment

To rigorously evaluate the stability of 2,2,5,5-Tetramethylimidazolidin-4-one, a multi-pronged experimental approach is necessary. This approach is guided by principles laid out in international regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[5][6]

Forced Degradation (Stress Testing)

The first step is to perform forced degradation studies. The purpose is not to determine shelf-life but to identify potential degradation products and establish stability-indicating analytical methods.[7]

Protocol 1: Forced Degradation Study

  • Preparation: Prepare five solutions of 2,2,5,5-Tetramethylimidazolidin-4-one (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: To one solution, add 0.1 N HCl. Heat at 60°C for 48 hours.

  • Base Hydrolysis: To a second solution, add 0.1 N NaOH. Keep at room temperature for 24 hours.

  • Oxidation: To a third solution, add 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Stress: Store a fourth solution at 70°C for 7 days.

  • Photostability: Expose the fifth solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

  • Analysis: At appropriate time points, withdraw aliquots, neutralize if necessary, and analyze using a validated stability-indicating HPLC method (see Section 3.3).

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} caption [label="Fig. 3: Workflow for Forced Degradation Studies.", fontsize=10]; end

Long-Term Stability Study (ICH Conditions)

To determine the stability at room temperature, a long-term study under controlled conditions is required.

Protocol 2: Room Temperature Stability Study

  • Batch Selection: Use at least three primary batches of 2,2,5,5-Tetramethylimidazolidin-4-one with a purity of >97%.[5][8]

  • Packaging: Store the compound in containers that are inert and mimic the proposed storage containers.

  • Storage Conditions: Place the samples in a stability chamber maintained at 25°C ± 2°C and 60% RH ± 5% RH.

  • Testing Frequency: Test the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).[9]

  • Tests: At each time point, perform tests for appearance, assay (purity), and degradation products using a validated HPLC method.

Core Analytical Technique: Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of any stability study. It must be able to separate the active compound from its degradation products, process impurities, and excipients.

Protocol 3: Stability-Indicating RP-HPLC Method

  • Instrumentation: HPLC system with a UV/Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A linear gradient from 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength where the parent compound has significant absorbance (e.g., determined by UV scan, likely < 220 nm for a saturated lactam).

  • Injection Volume: 10 µL.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Causality behind Choices:

  • C18 Column: Provides good retention for moderately polar organic molecules.

  • Gradient Elution: Necessary to elute both the polar degradation products and the less polar parent compound in a reasonable time with good peak shape.

  • Formic Acid: Improves peak shape and provides protons for mass spectrometry if an LC-MS system is used for identification.[10]

Identification of Degradants: LC-MS

While HPLC-UV can quantify the degradation, Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for the structural elucidation of the degradants formed during stress testing.[10] By determining the mass-to-charge ratio (m/z) of the degradation products, their molecular formulas can be proposed, which is crucial for understanding the degradation pathway.

Thermal Analysis: DSC and TGA

While the focus is room temperature stability, thermal analysis provides valuable data on the overall thermal behavior of the compound.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It can determine the temperature at which decomposition begins.[11][12]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled. It can determine the melting point and detect any polymorphic transitions or decomposition events.

A sharp melting point followed by decomposition at a significantly higher temperature would suggest good thermal stability of the solid form.

Data Presentation and Interpretation

All quantitative data from the stability studies should be tabulated for clear comparison and trend analysis.

Table 1: Example Long-Term Stability Data for 2,2,5,5-Tetramethylimidazolidin-4-one (25°C/60% RH)

Time Point (Months)AppearanceAssay (% of Initial)Total Impurities (%)Specific Degradant A (%)
0White Powder100.00.15Not Detected
3White Powder99.80.200.05
6White Powder99.70.240.09
12White Powder99.50.350.20
24White Powder99.10.550.40

Interpretation: The data in the example table would suggest that 2,2,5,5-Tetramethylimidazolidin-4-one is highly stable at room temperature in the solid state, with only minimal degradation observed over two years. The primary degradation pathway appears to lead to the formation of "Degradant A," which would have been identified via LC-MS during the forced degradation studies.

Conclusion

The thermodynamic stability of 2,2,5,5-Tetramethylimidazolidin-4-one at room temperature is a critical attribute for its successful application in research and development. While the inherent structure, particularly the sterically hindered lactam, suggests a reasonable degree of kinetic stability, a comprehensive assessment is non-negotiable. The primary anticipated degradation pathway at ambient conditions is hydrolysis of the amide bond, a process that can be thoroughly investigated through a combination of forced degradation studies and long-term stability trials under ICH conditions. The use of validated, stability-indicating HPLC methods is central to quantifying the rate of degradation, while LC-MS provides the necessary insight into the structure of the resulting products. By following the integrated theoretical and experimental framework outlined in this guide, researchers can confidently establish the stability profile of 2,2,5,5-Tetramethylimidazolidin-4-one, ensuring its quality, safety, and reliability for its intended scientific applications.

References

  • Nielsen, F., Bundgaard, H. (2003). Kinetics of degradation of 4-imidazolidinone prodrug types obtained from reacting prilocaine with formaldehyde and acetaldehyde. International Journal of Pharmaceutics, 266(1-2), 135-143. Available at: [Link]

  • Blackmore, T. R., Thompson, P. E. (2011). IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. HETEROCYCLES, 83(9), 1951-1983. Available at: [Link]

  • LookChem. (n.d.). 2,2,5,5-Tetramethylimidazolidin-4-one. Retrieved from [Link]

  • Bannon, M. S., et al. (2024). Multi-site esterification: a tunable, reversible strategy to tailor therapeutic peptides for delivery. Article. Available at: [Link]

  • Baluja, S., Kachhadia, N. (n.d.). Thermal Analysis of some Imidazolinone Derivatives. ResearchGate. Available at: [Link]

  • Büchel, C., et al. (2007). Preparation of Imidazolidin-4-ones and Their Evaluation as Hydrolytically Cleavable Precursors for the Slow Release of Bioactive Volatile Carbonyl Derivatives. Helvetica Chimica Acta, 90(6), 1106-1126. Available at: [Link]

  • Frousiou, E., et al. (2023). 1-chloro-2,2,5,5-tetramethyl-4-imidazolidinone (MC) synthesis route by chlorination of 2,2,5,5-tetramethyl-1,3-imidazolidinone (TMIO) precursor. ResearchGate. Available at: [Link]

  • Remmele, R. L. (2019). Thermodynamic probes of cold instability: application to therapeutic proteins. Drug Discovery & Development. Available at: [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability Testing of New Drug Substances and Products. Available at: [Link]

  • PubChem. (n.d.). 1-Chloro-2,2,5,5-tetramethylimidazolidin-4-one. Retrieved from [Link]

  • Navarrete-Vázquez, G., et al. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 15(3), 2047-2056. Available at: [Link]

  • Jurado-Sámano, M. D. C., et al. (2007). Liquid chromatography/tandem mass spectrometry determination of (4S,2RS)-2,5,5-trimethylthiazolidine-4-carboxylic acid, a stable adduct formed between D-(-)-penicillamine and acetaldehyde (main biological metabolite of ethanol), in plasma, liver and brain rat tissues. Rapid Communications in Mass Spectrometry, 21(7), 1221-1229. Available at: [Link]

  • Lee, H., et al. (2015). Stability of Crushed Tedizolid Phosphate Tablets for Nasogastric Tube Administration. Hospital Pharmacy, 50(10), 914-919. Available at: [Link]

  • Li, D., Ollevier, T. (2019). Synthesis of Imidazolidinone, Imidazolone, and Benzimidazolone Derivatives through Oxidation Using Copper and Air. Organic Letters, 21(10), 3572-3575. Available at: [Link]

  • Miller, G. P., et al. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(45), 8546-8548. Available at: [Link]

  • Dudley, G. B., et al. (2017). Synthesis of Polycyclic Imidazolidinones via Amine Redox-Annulation. Organic Letters, 19(23), 6336-6339. Available at: [Link]

  • Manjula, S. N., et al. (2020). CHEMICAL SYNTHESIS, STRUCTURE DETERMINATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF IMIDAZOLIDINONE DERIVATIVES. International Journal of Creative Research Thoughts, 8(5), 2530-2536. Available at: [Link]

  • ASEAN. (2013). ASEAN Guideline on Stability Study of Drug Product (R1). Available at: [Link]

  • Qabel, H. A., Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A, 7(6), 894-909. Available at: [Link]

  • Khodair, A. I., et al. (2024). Synthesis, theoretical investigation, ADMET studies, antimicrobial activity, and docking analysis of some novel imidazolidinone derivatives. ResearchGate. Available at: [Link]

  • Huynh-Ba, K., Dong, M. W. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International, 33(6), 20-31. Available at: [Link]

  • Regalado, E. L., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical Sciences, 106(8), 1947-1963. Available at: [Link]

  • Siodłak, D., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Materials, 16(13), 4683. Available at: [Link]

  • Liu, S., et al. (2025). Thermal Behavior and Decomposition Mechanism of 2,2-Azobi[4,5-bis (tetrazole-5-yl)]-1,2,3-triazole. Chinese Journal of Energetic Materials, 33(5), 477-484. Available at: [Link]

  • Masoud, M. S., et al. (2004). Potentiometric and Thermodynamic Studies of 4-Sulfamethoxazoleazo-3-methyl-2-pyrazolin-5-one and its Metal Complexes. Chemical Papers, 58(2), 109-112. Available at: [Link]

  • ScienceStruck. (2026). Decomposition temperature: Significance and symbolism. Retrieved from [Link]

  • O'Lenick, Jr., A. J., et al. (n.d.). Hydrolytic Stability of Silsoft® Dimethicone Copolyols. Scientific Spectator. Available at: [Link]

  • Rao, K. T., et al. (2020). A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. International Journal of Research in Pharmaceutical and Chemical Sciences, 10(2), 116-126. Available at: [Link]

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Foundational

Crystallographic Data and X-Ray Diffraction of 2,2,5,5-Tetramethylimidazolidin-4-one Derivatives: A Technical Guide

Executive Summary The development of advanced N-halamine biocides relies heavily on understanding the structural chemistry of their precursors. 2,2,5,5-Tetramethylimidazolidin-4-one (TMIO) and its halogenated derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of advanced N-halamine biocides relies heavily on understanding the structural chemistry of their precursors. 2,2,5,5-Tetramethylimidazolidin-4-one (TMIO) and its halogenated derivatives—such as 1-chloro-2,2,5,5-tetramethylimidazolidin-4-one (MC) and 1,3-dichloro-2,2,5,5-tetramethylimidazolidin-4-one (DC)—are highly effective antimicrobial agents used in water purification, medical textiles, and food packaging ()[1].

For drug development professionals and materials scientists, crystallographic data and X-ray diffraction (XRD) profiles of these compounds are not merely descriptive—they are predictive. The spatial arrangement, endocyclic dihedral angles, and N-Cl bond lengths directly dictate the thermodynamic stability and chlorine-release kinetics of the biocide. This whitepaper provides an in-depth analysis of the crystallographic properties of TMIO derivatives, detailing the causality behind their structural behaviors and providing validated protocols for their XRD characterization.

Structural Chemistry & Conformational Landscape

The imidazolidin-4-one ring in TMIO is not perfectly planar. The presence of sp³ hybridized carbons at the C2 and C5 positions, heavily substituted with bulky methyl groups, introduces significant steric strain that forces the ring into a puckered conformation.

Based on optimized geometries at the B3LYP/6-311+G(2d,p) level of density-functional theory (DFT), the conformation of the TMIO ring is quantitatively characterized by its endocyclic dihedral angles ()[2]. Specifically, the C5-N1-C2-N3 dihedral angle is calculated to be approximately -23.5° [2]. This puckering is critical because it dictates the spatial accessibility of the N1 (amine) and N3 (amide) nitrogen atoms during halogenation.

Mechanistic Insights: Halogenation & Biocidal Action

The synthesis of biocidal N-halamines from TMIO involves the conversion of N-H bonds to N-Cl bonds. This process exhibits a fascinating dichotomy between kinetic and thermodynamic control ()[3].

  • Kinetic Product: Initial chlorination occurs rapidly at the N3 (amide) position to form 3-chloro-TMIO. This is kinetically favored due to the lower steric hindrance and higher initial electron density during the transition state.

  • Thermodynamic Product: Over time, or under specific solvent conditions, the chlorine atom migrates from the N3 position to the N1 (amine) position to form 1-chloro-TMIO (MC)[3]. The N1-Cl bond is thermodynamically more stable because it lacks the adjacent electron-withdrawing carbonyl group, resulting in a stronger, less polarized covalent bond.

  • Fully Halogenated Product: Excess chlorination yields 1,3-dichloro-TMIO (DC), a potent biocide with dual active sites ()[4].

G TMIO TMIO (Precursor) HOCl HOCl / Cl2 TMIO->HOCl Reacts with Kinetic 3-Chloro-TMIO (Kinetic Product) TMIO->Kinetic Fast chlorination at N3 (amide) Thermo 1-Chloro-TMIO (Thermodynamic Product) Kinetic->Thermo Chlorine migration (Thermodynamic shift) DC 1,3-Dichloro-TMIO (Fully Halogenated) Kinetic->DC Excess Cl2 Thermo->DC Excess Cl2

Figure 1: Reaction pathway of TMIO halogenation demonstrating kinetic vs thermodynamic N-Cl formation.

Quantitative Crystallographic Parameters

To facilitate structural comparisons, the following table summarizes the key quantitative crystallographic and computational parameters associated with TMIO and its derivatives.

Parameter / FeatureValue / DescriptionSource / Methodology
Endocyclic Dihedral Angle (C5-N1-C2-N3) -23.5°DFT (B3LYP/6-311+G(2d,p))[2]
Kinetic Halogenation Site N3 (Amide position)NMR / Computational[3]
Thermodynamic Halogenation Site N1 (Amine position)NMR / Computational[3]
X-ray Wavelength (CuKα) 1.54 ÅExperimental Standard[5]
Optimal Data Collection Temperature 100 KCryogenic XRD[2]

Experimental Workflow: Synthesis and XRD Characterization

Obtaining high-resolution crystallographic data for N-halamines requires rigorous control over crystallization and data collection parameters. The N-Cl bond is photolabile and susceptible to homolytic cleavage under intense X-ray irradiation at room temperature. The following self-validating protocol ensures data integrity.

Phase 1: Single Crystal Growth
  • Dissolution: Dissolve 50 mg of the synthesized TMIO derivative (e.g., 1,3-dichloro-TMIO) in 2 mL of an ethyl acetate/hexane mixture.

  • Slow Evaporation: Pierce the cap of the vial with a narrow needle and allow the solvent to evaporate slowly at 4 °C in a dark environment over 72 hours.

    • Causality: Slow evaporation at low temperatures prevents rapid nucleation, avoiding crystal twinning and solvent entrapment. The dark environment prevents premature photolytic degradation of the N-Cl bonds.

Phase 2: Mounting and X-Ray Data Collection
  • Crystal Selection: Under a polarized light microscope, select a single crystal with uniform extinction and dimensions of approximately 0.2 × 0.2 × 0.1 mm.

  • Cryogenic Mounting: Mount the crystal on a cryoloop using paratone oil and immediately transfer it to the diffractometer's cold stream set to 100 K [2].

    • Causality: The paratone oil freezes instantly, holding the crystal rigidly without inducing mechanical stress. Collecting data at 100 K minimizes thermal atomic vibrations (Debye-Waller factors), sharpening the electron density map and protecting the labile N-Cl bonds from X-ray-induced cleavage.

  • Diffraction: Collect diffraction data using a single-crystal X-ray diffractometer (e.g., X'pert PRO) equipped with a Ni-filtered CuKα radiation source (λ = 1.54 Å) ()[5].

    • Causality: CuKα radiation provides stronger diffraction intensities for light-atom (organic) structures compared to MoKα, yielding higher resolution data for the carbon-nitrogen backbone.

Phase 3: Structure Solution and Refinement
  • Integration: Process the raw diffraction data (integration and scaling) to generate an initial electron density map[2].

  • Solution: Solve the crystal structure using direct methods or Patterson methods[2].

  • Refinement: Refine the structural model against the experimental data using full-matrix least-squares techniques (e.g., SHELXL)[2].

    • Self-Validation Check: The protocol is validated if the final R₁ factor is < 0.05 and the Goodness-of-Fit (S) is approximately 1.0. If residual electron density peaks > 1.0 e/ų appear near the nitrogen atoms, it indicates partial N-Cl bond degradation during data collection, requiring a fresh crystal and lower exposure times.

XRD Crystal Single Crystal Growth (Slow Evaporation) Mounting Sample Mounting (Cryoloop, 100K) Crystal->Mounting Diffraction X-Ray Diffraction (CuKα, λ=1.54 Å) Mounting->Diffraction Integration Data Integration & Scaling (Integration Software) Diffraction->Integration Solution Structure Solution (Direct Methods) Integration->Solution Refinement Structure Refinement (Least-Squares) Solution->Refinement

Figure 2: Standardized workflow for single-crystal X-ray diffraction analysis of TMIO derivatives.

References

  • Akdag, A., McKee, M. L., & Worley, S. D. (2006). Mechanism of formation of biocidal imidazolidin-4-one derivatives: an Ab initio density-functional theory study. Journal of Physical Chemistry A, 110(24), 7621-7627. URL: [Link]

  • Huang, T., et al. (2018). Absorbent Pads Containing N-Halamine Compound for Potential Antimicrobial Use for Chicken Breast and Ground Chicken. Journal of Agricultural and Food Chemistry. URL: [Link]

  • SciSpace / ResearchGate. (2022). A Search for Antibacterial Agents. URL: [Link]

  • ResearchGate. (2025). The Stabilities of N−Cl Bonds in Biocidal Materials. URL:[Link]

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Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2,2,5,5-Tetramethylimidazolidin-4-one

Application Note: Synthesis and Characterization of 2,2,5,5-Tetramethylimidazolidin-4-one (TMIO) for N-Halamine Biocides Prepared by: Senior Application Scientist, Advanced Materials & Biocidal Polymers Target Audience:...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization of 2,2,5,5-Tetramethylimidazolidin-4-one (TMIO) for N-Halamine Biocides

Prepared by: Senior Application Scientist, Advanced Materials & Biocidal Polymers Target Audience: Researchers, Synthetic Chemists, and Materials Scientists

Introduction and Strategic Context

The development of regenerable antimicrobial materials relies heavily on the integration of stable, cyclic N-halamine precursors. Among these, 2,2,5,5-Tetramethylimidazolidin-4-one (TMIO) serves as a highly effective, sterically hindered precursor. When chlorinated, TMIO derivatives form stable N-Cl bonds that exhibit powerful, long-lasting biocidal efficacy against a broad spectrum of pathogens, including S. aureus and E. coli [1, 3].

This application note details a scalable, multicomponent synthetic route to TMIO. By utilizing a modified Strecker-type condensation, two molecules of acetone are combined with sodium cyanide and an ammonia source (ammonium chloride) to yield the tetrasubstituted imidazolidin-4-one core [2].

Mechanistic Rationale

The synthesis of TMIO is driven by a cascade reaction that must be carefully controlled to favor the thermodynamic product over linear byproducts.

  • Imine Formation & Cyanide Addition: The reaction initiates with the condensation of acetone and ammonia (generated in situ from ammonium chloride) to form an imine. Nucleophilic attack by the cyanide ion yields 2-amino-2-methylpropanenitrile (an α -aminonitrile).

  • Hydration and Cyclization: The nitrile undergoes partial hydration to an amide intermediate. A subsequent condensation with a second equivalent of acetone drives the ring closure, forming the stable 5-membered imidazolidin-4-one ring [2].

Causality Insight: The strict control of temperature during the sodium cyanide addition is not merely for safety (preventing HCN evolution); it is kinetically required to prevent the runaway exothermic polymerization of acetone and to maximize the yield of the α -aminonitrile intermediate before cyclization occurs.

Experimental Workflow and Safety Logic

TMIOSynthesis Reagents Acetone + NH₄Cl in Aqueous Media Cyanide NaCN Addition (Strict Temp Control <15°C) Reagents->Cyanide Intermediate α-Aminonitrile Formation (Stirring at RT) Cyanide->Intermediate Cyclization Thermal Cyclization (Reflux 50-60°C) Intermediate->Cyclization Isolation Precipitation & Filtration (Ice Bath) Cyclization->Isolation Purification Recrystallization (Pure TMIO Yield) Isolation->Purification

Fig 1: Step-by-step mechanistic workflow for the synthesis of TMIO.

Step-by-Step Synthesis Protocol

⚠️ CRITICAL SAFETY WARNING: Sodium cyanide (NaCN) is highly toxic. Hydrogen cyanide (HCN) gas can be fatal. This protocol must only be executed in a professional, high-velocity fume hood by trained personnel. A cyanide spill kit and specific antidotes must be immediately accessible. Maintain the reaction pH > 10 during NaCN addition to prevent HCN gas evolution.

Materials Required:

  • Acetone (Reagent Grade, excess)

  • Ammonium Chloride (NH₄Cl)

  • Sodium Cyanide (NaCN)

  • Deionized Water

  • Isopropanol/Water (for recrystallization)

Procedure:

  • System Preparation: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a pressure-equalizing dropping funnel.

  • Initial Charge: Add 0.5 moles of ammonium chloride and 1.2 moles of acetone (acting as both reactant and partial solvent) to 100 mL of deionized water in the flask. Stir vigorously to ensure complete dissolution of the salt.

  • Cyanide Addition (The Kinetic Step): Prepare a solution of 0.5 moles of sodium cyanide in 50 mL of deionized water. Place the reaction flask in an ice-water bath to lower the internal temperature to 0–5 °C.

  • Controlled Dosing: Begin adding the aqueous NaCN solution dropwise via the dropping funnel over a period of 60 minutes. Analytical Check: Monitor the temperature continuously; do not allow the internal temperature to exceed 15 °C to prevent the volatilization of unreacted acetone and the premature, uncontrolled formation of side products.

  • Intermediate Maturation: Once the addition is complete, remove the ice bath and allow the mixture to stir at ambient room temperature (20–25 °C) for 4 hours. This dwell time ensures the complete conversion of the imine to the α -aminonitrile.

  • Thermal Cyclization: Heat the reaction mixture to a gentle reflux (approx. 55–60 °C) for an additional 4 hours. The second equivalent of acetone will condense with the intermediate, driving the cyclization to TMIO [2].

  • Isolation: Cool the reaction mixture slowly to room temperature, then transfer it to an ice bath (0 °C) for 2 hours to maximize precipitation. Filter the resulting white crystalline solid under a vacuum.

  • Purification: Wash the crude filter cake with ice-cold deionized water to remove residual inorganic salts (NaCl, unreacted NH₄Cl). Recrystallize the solid from a 7:3 mixture of water and isopropanol to yield pure 2,2,5,5-tetramethylimidazolidin-4-one [3].

Quantitative Data & Characterization

To validate the integrity of the synthesized TMIO before proceeding to N-chlorination or polymer grafting (e.g., synthesizing ACTMIO), the following analytical parameters should be confirmed [1, 3]:

Analytical ParameterExpected Value / ObservationDiagnostic Significance
Physical Appearance White crystalline solidIndicates high purity; yellowing suggests unreacted imine/nitrile impurities.
Melting Point ~ 116–117 °C (for ACTMIO derivative)Confirms crystalline lattice integrity and absence of solvent trapping.
FT-IR (KBr pellet) ~ 3200-3300 cm⁻¹ (N-H stretch)~ 1690-1710 cm⁻¹ (C=O stretch)Confirms the presence of the secondary amines and the highly conjugated amide carbonyl of the imidazolidinone ring.
Solubility Soluble in acetone, ethanol; moderately soluble in water.Crucial for downstream functionalization (e.g., reaction with acryloyl chloride) [3].

Downstream Applications

Once purified, TMIO serves as a versatile platform. It can be directly chlorinated using sodium hypochlorite (bleach) to form 1,3-dichloro-2,2,5,5-tetramethylimidazolidin-4-one, or functionalized at the amine positions (e.g., reacting with acryloyl chloride to form ACTMIO) for free-radical graft polymerization onto polyethylene terephthalate (PET) fabrics [3]. These grafted fabrics exhibit remarkable, regenerable antibacterial properties due to the steric stabilization provided by the four methyl groups surrounding the N-Cl bonds.

References

  • A Facile Synthetic Approach to Imidazolidinone Biocides Industrial & Engineering Chemistry Research - ACS Public
  • IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS HETEROCYCLES, Vol. 83, No. 9, 2011
  • Controlled Surface Radical Graft Polymerization of N‑Halamine Monomers on Polyester Fabrics and Potential Application in Bioprotective Scrubs CDC Stacks / ACS Applied M
Application

2,2,5,5-Tetramethylimidazolidin-4-one as a chiral organocatalyst in Diels-Alder reactions

Application Note & Protocol: Imidazolidin-4-one Organocatalysts in Asymmetric Diels-Alder Reactions Executive Summary & Structural Imperatives In the realm of drug development and complex natural product synthesis, the r...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Imidazolidin-4-one Organocatalysts in Asymmetric Diels-Alder Reactions

Executive Summary & Structural Imperatives

In the realm of drug development and complex natural product synthesis, the reliable construction of chiral six-membered rings is paramount. The imidazolidin-4-one family of organocatalysts provides a robust, metal-free platform for highly enantioselective Diels-Alder (DA) cycloadditions[].

As a Senior Application Scientist, it is critical to address a common structural misconception before initiating any workflow. The molecule 2,2,5,5-tetramethylimidazolidin-4-one (TMIO) is frequently cited in baseline kinetic studies; however, due to its highly symmetric, achiral nature, it cannot induce enantioselectivity[2]. While TMIO successfully lowers the Lowest Unoccupied Molecular Orbital (LUMO) of dienophiles, achieving high enantiomeric excess (ee) requires desymmetrization. This is realized in the chiral MacMillan catalysts (e.g., First and Second Generation derivatives), which introduce bulky stereocenters (such as a benzyl group at C5 and a tert-butyl group at C2) to provide strict facial discrimination during the cycloaddition[3],[4].

Mechanistic Causality: The Iminium Activation Cycle

The efficacy of imidazolidin-4-one catalysts relies on the reversible formation of an iminium ion[5]. Understanding the causality behind this cycle is essential for optimizing reaction parameters:

  • Condensation & Activation: The secondary amine of the catalyst condenses with an α,β-unsaturated aldehyde (dienophile). This step requires a mildly acidic co-catalyst (e.g., Trifluoroacetic acid, TFA) to protonate the amine and facilitate water elimination, generating the positively charged iminium ion[6].

  • LUMO Lowering: The iminium ion severely depletes the electron density of the conjugated alkene, lowering its LUMO and activating it toward nucleophilic attack by the diene[7].

  • Stereocontrol: The bulky chiral substituents on the imidazolidin-4-one ring sterically shield one face of the iminium intermediate, forcing the diene to approach from the opposite, unhindered face[].

  • Hydrolysis & Turnover: Following the [4+2] cycloaddition, the product-iminium complex must be rapidly hydrolyzed to release the enantioenriched cycloadduct and regenerate the free catalyst. The deliberate inclusion of water (typically 5% v/v) in the solvent system is the causal mechanism that prevents product inhibition[8].

Mechanism Cat Imidazolidin-4-one (Catalyst) Iminium Iminium Ion (LUMO Lowered) Cat->Iminium + Acid - H2O Enal α,β-Unsaturated Aldehyde Enal->Iminium Cycloadduct Iminium Cycloadduct (Stereocontrolled) Iminium->Cycloadduct + Diene [4+2] Cycloaddition Diene Diene (e.g., Cyclopentadiene) Diene->Cycloadduct Cycloadduct->Cat Catalyst Regeneration Product Diels-Alder Product (Enantioenriched) Cycloadduct->Product + H2O Hydrolysis

Catalytic cycle of iminium-activated Diels-Alder reaction using imidazolidin-4-one.

Catalyst Selection & Quantitative Performance

Selecting the correct imidazolidin-4-one derivative dictates the success of the synthesis. The table below summarizes the quantitative expectations and strategic use cases for the three primary scaffolds.

CatalystStructural FeaturesChiralityTypical YieldTypical ee (%)Primary Application
TMIO 2,2,5,5-TetramethylAchiral80–90%0% (Racemic)Mechanistic baselines; generating racemic standards for HPLC validation[2].
Gen 1 MacMillan 2,2,3-Trimethyl-5-benzylChiral75–92%85–93%Standard asymmetric Diels-Alder with simple α,β-unsaturated aldehydes[7].
Gen 2 MacMillan 2-tert-Butyl-3-methyl-5-benzylChiral85–98%>90%Sterically demanding substrates; accelerated reaction kinetics[4].

Self-Validating Experimental Protocol

This protocol describes the asymmetric Diels-Alder reaction between (E)-cinnamaldehyde and cyclopentadiene. To ensure trustworthiness, this workflow is designed as a self-validating system —utilizing the achiral TMIO catalyst in a parallel run to generate a racemic standard, which is strictly required to validate the ee% of the chiral run during downstream HPLC analysis.

Reagents & Materials
  • Dienophile: (E)-Cinnamaldehyde (1.0 equiv, 1.0 mmol)

  • Diene: Freshly cracked cyclopentadiene (3.0 equiv, 3.0 mmol)

  • Catalyst: (2S,5S)-2-tert-Butyl-3-methyl-5-benzylimidazolidin-4-one (0.2 equiv, 20 mol%)

  • Co-catalyst: Trifluoroacetic acid (TFA) (0.2 equiv, 20 mol%)

  • Solvent: CH₃CN / H₂O (95:5 v/v, 3.0 mL)

Step-by-Step Methodology
  • Catalyst Activation: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add the chiral imidazolidin-4-one catalyst (20 mol%) and the CH₃CN/H₂O solvent mixture. Add TFA (20 mol%) dropwise at room temperature. Stir for 10 minutes.

    • Causality: Pre-forming the catalyst-acid salt ensures immediate and complete protonation of the secondary amine, preventing side reactions[6].

  • Iminium Formation: Cool the reaction mixture to -20°C using a cryocooler or dry ice/ethylene glycol bath. Add (E)-cinnamaldehyde (1.0 mmol) dropwise.

    • Causality: Lowering the temperature suppresses the uncatalyzed, background thermal Diels-Alder reaction, which would otherwise yield racemic product and erode the final ee%[4].

  • Cycloaddition: Add freshly cracked cyclopentadiene (3.0 mmol) dropwise over 5 minutes.

    • Causality: Cyclopentadiene rapidly dimerizes at room temperature. Cracking it immediately prior to use ensures a high concentration of the active monomer, driving the reaction forward.

  • In-Process Control (Self-Validation): After 4 hours, extract a 10 µL aliquot, quench in 100 µL ether, and spot on a silica TLC plate (Hexanes:EtOAc 8:2). The disappearance of the UV-active cinnamaldehyde spot indicates reaction completion.

  • Quenching: Quench the reaction by adding 2.0 mL of cold brine directly to the flask at -20°C.

    • Causality: Rapid aqueous quenching hydrolyzes any remaining iminium intermediates and neutralizes the acid, preventing post-reaction epimerization of the newly formed stereocenters.

  • Extraction & Purification: Extract the aqueous layer with diethyl ether (3 x 5 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude mixture via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Validation: Analyze the purified cycloadduct via Chiral HPLC (e.g., Chiralpak AD-H column). Compare the retention times against the racemic standard generated using the achiral TMIO catalyst to accurately integrate and calculate the enantiomeric excess.

Protocol Step1 1. Catalyst Activation Imidazolidin-4-one + TFA in CH3CN/H2O Step2 2. Iminium Formation Add Dienophile at -20°C Step1->Step2 Step3 3. Cycloaddition Dropwise addition of freshly cracked Diene Step2->Step3 Step4 4. Quenching Hydrolyze with cold brine to prevent epimerization Step3->Step4 Step5 5. Isolation Organic Extraction & Flash Chromatography Step4->Step5 Step6 6. Validation Chiral HPLC vs. TMIO-generated Racemic Standard Step5->Step6

Self-validating experimental workflow for asymmetric organocatalytic Diels-Alder reactions.

Troubleshooting & Optimization Matrix

ObservationRoot Cause AnalysisCorrective Action
Low Enantiomeric Excess (<80%) Competing thermal (uncatalyzed) background reaction.Lower the reaction temperature to -40°C. Ensure the acid co-catalyst is fully complexed with the imidazolidin-4-one prior to adding the dienophile[4].
Stalled Reaction / Low Yield Product inhibition due to slow hydrolysis of the product-iminium complex.Verify the presence of exactly 5% v/v H₂O in the solvent system to facilitate rapid turnover of the catalytic cycle[8].
Poor Endo/Exo Selectivity Steric mismatch between the dienophile and the catalyst pocket.Upgrade from a First-Generation to a Second-Generation MacMillan catalyst (tert-butyl substituted) to increase steric bulk and enforce stricter transition state geometry[4].

References

[6] Title: Chiral Imidazolidin-4-one with catalytic amount of Dicationic ionic liquid act as a recoverable and reusable Organocatalyst for asymmetric Diels-Alder reaction Source: nih.gov URL: 6

[2] Title: Imidazolidin-4-one|High-Qurity|RUO Source: benchchem.com URL: 2

[5] Title: Ionic, Core-Corona Polymer Microsphere-Immobilized MacMillan Catalyst for Asymmetric Diels-Alder Reaction Source: mdpi.com URL: 5

[3] Title: Iodine-Catalyzed Synthesis of Chiral 4-Imidazolidinones Using α-Amino Acid Derivatives via Dehydrogenative N–H/C(sp3) Source: acs.org URL: 3

[] Title: MacMillan Imidazolidinone Organocatalysts - Chiral Source: bocsci.com URL:

[7] Title: The First General Enantioselective Catalytic Diels-Alder Reaction with Simple r,β-Unsaturated Ketones Source: princeton.edu URL: 7

[8] Title: Recycling Chiral Imidazolidin‐4‐one Catalyst for Asymmetric Diels–Alder Reactions: Screening of Various Ionic Liquids Source: researchgate.net URL: 8

[4] Title: Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds Source: nih.gov URL: 4

Sources

Method

Application Note: Advanced EPR Spin Labeling Techniques Using 2,2,5,5-Tetramethylimidazolidin-4-one

Executive Summary Electron Paramagnetic Resonance (EPR) spectroscopy, when coupled with Site-Directed Spin Labeling (SDSL), is a foundational technique for interrogating the structural dynamics of biomacromolecules. Whil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Electron Paramagnetic Resonance (EPR) spectroscopy, when coupled with Site-Directed Spin Labeling (SDSL), is a foundational technique for interrogating the structural dynamics of biomacromolecules. While classic piperidine-based (TEMPO) and pyrroline-based (MTSL) nitroxides are ubiquitous, they are largely insensitive to local electrostatic microenvironments. This application note details the mechanistic principles and experimental protocols for utilizing 2,2,5,5-tetramethylimidazolidin-4-one (TMIO) derivatives. These specialized imidazolidine nitroxides feature a protonatable tertiary amine that enables highly accurate, site-directed pKa mapping and structural dynamic analysis in proteins and large RNAs.

Mechanistic Principles of TMIO Spin Labels

The functional superiority of the TMIO scaffold lies in the tertiary amine (N3) embedded within the imidazolidin-4-one heterocycle. The EPR spectral parameters of nitroxides—specifically the isotropic hyperfine coupling constant ( Aiso​ ) and the isotropic g-factor ( giso​ )—are highly sensitive to the spin density distribution across the N-O• bond.

The Causality of pH Sensitivity: When the local environment's pH drops below the label's pKa, the N3 atom becomes protonated. This newly introduced positive charge inductively pulls electron density away from the nitroxide moiety. Consequently, the resonance structure shifts ( N-O∙↔N∙+−O− ), decreasing the unpaired electron density on the nitrogen nucleus. This directly causes a measurable decrease in Aiso​ and a concomitant shift in giso​ [1].

Because solvent polarity also affects Aiso​ , traditional EPR pH probes often conflate dielectric effects with electrostatic changes. However, by plotting Aiso​ versus giso​ at high magnetic fields (e.g.,[2]), researchers can observe two distinct linear correlations corresponding to the protonated and deprotonated states. This mathematical decoupling allows for precise local pKa determination without polarity artifacts[2]. Furthermore, when coupled with photoacids, TMIO labels enable the [3] to capture millisecond-scale biochemical kinetics.

Repertoire of TMIO Derivatives

To accommodate diverse biological targets, the TMIO scaffold has been functionalized into several specialized derivatives. The quantitative parameters and applications of these labels are summarized below:

TMIO DerivativeTarget Functional GroupAttachment ChemistryKey ApplicationTypical pKa Range
IMTSL Free Thiol (-SH)Disulfide exchange (Methanethiosulfonate)Protein local pKa mapping~4.7 - 5.5
Az-TMIO AlkyneCuAAC / SPAAC Click ChemistryLarge RNA structural dynamics~4.5 - 5.0
TMIO-PyrImid Abasic SitesNon-covalent intercalationDual EPR/Fluorescence probingN/A (Binding probe)

Table 1: Comparison of common 2,2,5,5-Tetramethylimidazolidin-4-one spin labels utilized in SDSL.

Experimental Workflows

SDSL_Workflow N1 Target Preparation (Protein/RNA) N2 TMIO Spin Labeling (IMTSL / Az-TMIO) N1->N2 N3 Purification (SEC / Dialysis) N2->N3 N4 CW-EPR Spectroscopy (X-band / W-band) N3->N4 N5 Spectral Analysis (A_iso, g_iso Extraction) N4->N5 N6 pKa & Structural Dynamics Mapping N5->N6

Workflow for TMIO-based Site-Directed Spin Labeling and EPR Analysis.

Detailed Experimental Protocols

Protocol A: Site-Directed Spin Labeling of Proteins using IMTSL

IMTSL (methanethiosulfonic acid S-(1-oxyl-2,2,3,5,5-pentamethyl-imidazolidin-4-ylmethyl) ester) is used to target engineered cysteine residues in proteins[2].

  • Reduction of Disulfides: Incubate the target protein (50-100 µM) with 5 mM Dithiothreitol (DTT) for 30 minutes at room temperature to ensure cysteines are fully reduced.

  • Buffer Exchange: Immediately process the protein through a desalting column (e.g., PD-10) pre-equilibrated with a thiol-free buffer (50 mM MOPS, 150 mM NaCl, pH 7.0). Causality: Residual DTT will rapidly consume the methanethiosulfonate group of IMTSL, preventing protein labeling.

  • Spin Labeling: Add a 10-fold molar excess of IMTSL (from a 50 mM stock in DMSO) to the protein fraction. Incubate in the dark at 4°C for 12 hours. Causality: Darkness prevents photo-induced radical degradation, while the low temperature preserves the native protein fold during the extended labeling period.

  • Purification: Remove unreacted IMTSL via exhaustive dialysis (3x buffer changes) or size-exclusion chromatography (SEC).

  • Self-Validation Step: Record an X-band CW-EPR spectrum of the final dialysate. A sharp, isotropic three-line spectrum (peak-to-peak linewidth < 0.2 mT) indicates unreacted IMTSL remains. A broader, asymmetric spectrum confirms successful covalent tethering and a restricted rotational correlation time ( τc​ ).

Protocol B: Post-Transcriptional RNA Labeling using Az-TMIO

For large RNAs, traditional solid-phase synthesis is inefficient. Instead, are incorporated via in vitro transcription, followed by click chemistry with Az-TMIO[4].

  • RNA Preparation: Transcribe the RNA using an expanded genetic alphabet to incorporate alkyne-modified nucleotides. Purify via PAGE.

  • Click Reaction: Combine 20 µM RNA, 1 mM Az-TMIO, 2 mM THPTA ligand, 1 mM CuSO4, and 5 mM sodium ascorbate in 100 mM sodium phosphate buffer (pH 7.0). Incubate at 25°C for 2 hours.

  • Purification: Precipitate the labeled RNA using ethanol and 0.3 M sodium acetate. Wash the pellet twice with 70% ethanol to remove residual copper and free Az-TMIO.

  • Self-Validation Step: Perform a spin-counting assay. Double-integrate the CW-EPR spectrum of the resuspended RNA and compare the area to a known standard (e.g., 100 µM TEMPO in 20% glycerol). The calculated spin concentration must match the RNA concentration determined via UV-Vis (A260). A mismatch indicates incomplete click conjugation or radical reduction.

Protocol C: High-Field EPR pH Titration and pKa Determination

To accurately map the local pKa of the labeled site, W-band (95 GHz) EPR is preferred due to its enhanced g-tensor resolution[2].

  • Sample Preparation: Concentrate the TMIO-labeled biomolecule to ~150 µM.

  • Titration: Aliquot the sample into a series of buffers ranging from pH 3.0 to 8.0 in 0.5 pH unit increments.

  • Data Acquisition: Load samples into W-band quartz capillaries. Acquire CW-EPR spectra at room temperature.

  • Self-Validation Step: Plot the extracted Aiso​ versus giso​ values for all pH points. A single linear correlation indicates that only solvent polarity is changing. The emergence of two distinct linear correlations—one for the acidic form and one for the basic form—validates that the spectral shifts are driven by N3 protonation, successfully decoupling local dielectric effects from electrostatic pKa mapping. Furthermore, the presence of isosbestic points in the overlaid spectra confirms a simple two-state protonation equilibrium without global denaturation.

References

  • Title : EPR and Quantum Chemical Studies of the pH-sensitive Imidazoline and Imidazolidine Nitroxides with Bulky Substituents Source : Applied Magnetic Resonance (PubMed Central) URL : [Link]

  • Title : Site-Directed Electrostatic Measurements with a Thiol-Specific pH-Sensitive Nitroxide: Differentiating Local pK and Polarity Effects by High-Field EPR Source : Journal of the American Chemical Society (JACS) URL : [Link]

  • Title : Posttranscriptional site-directed spin labeling of large RNAs with an unnatural base pair system under non-denaturing conditions Source : Chemical Science (PubMed Central) URL : [Link]

  • Title : TMIO-PyrImid Hybrids are Profluorescent, Site-Directed Spin Labels for Nucleic Acids Source : Organic Letters URL : [Link]

  • Title : Real-Time Monitoring of Photoinduced pH Jumps by In Situ Rapid-Scan EPR Spectroscopy Source : The Journal of Physical Chemistry Letters URL : [Link]

Sources

Application

Application Note: Enantioselective Alkylation Protocols Using Chiral Imidazolidin-4-one Derivatives

Executive Summary & Structural Causality The imidazolidin-4-one heterocycle is a cornerstone of modern asymmetric organocatalysis. While symmetric, achiral derivatives such as 2,2,5,5-tetramethylimidazolidin-4-one (TMIO)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

The imidazolidin-4-one heterocycle is a cornerstone of modern asymmetric organocatalysis. While symmetric, achiral derivatives such as 2,2,5,5-tetramethylimidazolidin-4-one (TMIO) are primarily utilized to study the fundamental conformational parameters of the ring system[5], introducing strategic steric bulk and chiral centers at the 2- and 5-positions transforms this scaffold into the highly privileged "MacMillan catalysts"[4].

As a Senior Application Scientist, understanding the causality behind the catalyst's geometry is critical. The imidazolidin-4-one architecture dictates stereocontrol through reversible condensation with carbonyl substrates. The bulky substituents (e.g., tert-butyl or benzyl groups) effectively shield one face of the reactive intermediate (either an iminium ion or an enamine). This forces incoming nucleophiles or electrophiles to attack from the opposite, unhindered face, resulting in exquisite enantiomeric excess (ee). This guide details the application of these chiral derivatives in two primary enantioselective alkylation pathways: Iminium-catalyzed Friedel-Crafts Alkylation and Enamine/Photoredox-catalyzed α -Alkylation .

Mechanistic Pathways & Synergistic Catalysis

Iminium Activation (LUMO-Lowering)

In the presence of a Brønsted acid co-catalyst, the imidazolidin-4-one condenses with an α,β -unsaturated aldehyde to form an iminium ion. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, activating it toward conjugate addition by electron-rich arenes (e.g., indoles, pyrroles) in Friedel-Crafts alkylations. The acid co-catalyst is not merely an additive; it is the thermodynamic driver for the dehydration step that forms the active iminium species[2].

Photoredox Enamine Activation (HOMO-Raising)

For the α -alkylation of saturated aldehydes, the catalyst forms an electron-rich enamine (raising the Highest Occupied Molecular Orbital, HOMO). Simultaneously, a transition-metal photocatalyst (e.g., [Fe(bpy)₃]Br₂, Ru, or Ir complexes) undergoes photoinduced electron transfer (PET) with an alkyl halide under visible light to generate an electron-deficient alkyl radical. This radical is rapidly and stereoselectively trapped by the chiral enamine[1].

Mechanism A Aldehyde + Imidazolidin-4-one B Chiral Enamine (HOMO raised) A->B Condensation E Stereoselective Radical Trapping B->E Addition C Photocatalyst (e.g., Fe/Ru/Ir) D Alkyl Radical Generation C->D SET + Light D->E F alpha-Alkylated Product + Catalyst E->F Hydrolysis F->A Recycle

Synergistic photoredox and organocatalytic cycle for enantioselective alkylation.

Quantitative Data & Catalyst Selection

The choice of imidazolidin-4-one derivative and co-catalyst strictly depends on the electronic demands of the alkylation.

Catalyst GenerationStructural CoreActivation ModeAlkylation TypeTypical ee (%)Key Additive/Condition
1st Gen 2,2-dimethyl-5-benzylimidazolidin-4-oneIminiumFriedel-Crafts85–95%TFA (Brønsted acid), -20 °C
2nd Gen 2-tert-butyl-3-methyl-5-benzyl...IminiumMukaiyama-Michael90–99%HCl, -40 °C to RT[3]
2nd Gen (2R,5S)-2-t-butyl-3,5-dimethyl...Enamine α -Alkylation (Photoredox)90–96%[Fe(bpy)₃]Br₂, Visible Light, Lutidine[6]

Validated Experimental Protocols

Protocol A: Photoredox-Mediated Enantioselective α -Alkylation of Aldehydes

This protocol utilizes a dual-catalyst system to couple aldehydes with α -bromo carbonyl compounds.

Reagents:

  • Aldehyde (0.4 mmol, 2.0 equiv)

  • Bromomalonate or alkyl halide (0.2 mmol, 1.0 equiv)

  • MacMillan Catalyst (2R,5S)-2-t-butyl-3,5-dimethylimidazolin-4-one monohydrochloride (20 mol%)

  • [Fe(bpy)₃]Br₂ (2.5 mol%)

  • 2,6-Lutidine (0.4 mmol, 2.0 equiv)

  • Anhydrous DMF (400 µL, 0.5 M)

Step-by-Step Methodology:

  • Catalyst Solubilization: In an oven-dried vial equipped with a magnetic stir bar, dissolve the MacMillan catalyst (12 mg) and [Fe(bpy)₃]Br₂ in 400 µL of anhydrous DMF.

    • Causality: DMF is chosen because its high dielectric constant stabilizes the radical ion pairs generated during the photoredox event, preventing premature radical recombination[6].

  • Substrate & Base Addition: Add the aldehyde, bromomalonate, and 2,6-lutidine to the mixture.

    • Causality: 2,6-lutidine acts as a non-nucleophilic base. It neutralizes the HBr generated during the reaction, preventing the acidic hydrolysis of the enamine intermediate without causing background (racemic) enolization of the aldehyde[1].

  • Degassing (Critical Step): Seal the vial with a septum and degas the mixture by sparging with Argon for 15 minutes, or via three freeze-pump-thaw cycles.

    • Causality: Molecular oxygen is a potent triplet-state quencher and radical scavenger. Failing to remove O₂ will completely inhibit the photoredox cycle.

  • Irradiation: Place the vial approximately 5 cm away from a visible light source (e.g., 24W household fluorescent lamp or blue LEDs) and stir at room temperature for 6–24 hours.

  • Self-Validation Checkpoint: Before quenching, withdraw a 5 µL aliquot under Argon, dilute in EtOAc, and analyze via GC-MS. A >95% consumption of the bromomalonate validates that the photoredox cycle is actively turning over.

  • Workup & Isolation: Dilute the mixture with Et₂O and wash with saturated aqueous NaHCO₃. Extract the aqueous layer with Et₂O (3x). Dry the combined organic layers over Na₂SO₄, concentrate, and purify via flash column chromatography.

Workflow Step1 1. Reagent Prep (Degassing Solvents) Step2 2. Catalyst Mixing (Organo- + Photocatalyst) Step1->Step2 Step3 3. Substrate Addition (Aldehyde + Alkyl Halide) Step2->Step3 Step4 4. Photochemical Reaction (Visible Light, RT) Step3->Step4 Step5 5. Quenching & Extraction (Aqueous Workup) Step4->Step5 Step6 6. Purification & QC (Chiral HPLC Analysis) Step5->Step6

Step-by-step experimental workflow for photoredox-mediated enantioselective alkylation.

Protocol B: Enantioselective Friedel-Crafts Alkylation

This protocol utilizes iminium activation for the addition of electron-rich arenes to α,β -unsaturated aldehydes.

Reagents:

  • α,β -Unsaturated aldehyde (1.0 mmol, 1.0 equiv)

  • Indole or Pyrrole derivative (1.2 mmol, 1.2 equiv)

  • 1st Gen Imidazolidin-4-one Catalyst (20 mol%)

  • Trifluoroacetic acid (TFA) (20 mol%)

  • CH₂Cl₂/iPrOH (8:2 v/v, 0.3 M)

Step-by-Step Methodology:

  • Catalyst Activation: In a round-bottom flask, combine the imidazolidin-4-one catalyst and TFA in the solvent mixture and stir for 10 minutes at room temperature.

    • Causality: TFA protonates the catalyst, forming the active secondary ammonium salt required to condense with the aldehyde. The iPrOH additive enhances the solubility of the catalyst salt and accelerates the reversible iminium formation.

  • Temperature Equilibration: Cool the reaction mixture to -20 °C using a cryocooler or dry ice/ethylene glycol bath.

    • Causality: Lowering the temperature minimizes the background (uncatalyzed) racemic reaction and maximizes the facial discrimination provided by the catalyst's bulky substituents[2].

  • Reaction: Add the α,β -unsaturated aldehyde, followed by the dropwise addition of the arene. Stir until completion (typically 12–24 hours).

  • Self-Validation Checkpoint: Monitor via TLC. The disappearance of the aldehyde indicates completion. To ensure enantiopurity, analyze the crude mixture via chiral HPLC before proceeding to bulk purification.

  • Workup: Quench cold with water, extract with CH₂Cl₂, dry over MgSO₄, and purify via silica gel chromatography.

References

  • Organocatalytic Enantioselective Alkylation of Aldehydes with[Fe(bpy)3]Br2 Catalyst and Visible Light. ACS Publications. URL: [Link]

  • Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds. PMC. URL: [Link]

  • Mukaiyama–Michael reaction: enantioselective strategies and applications in total synthesis. RSC. URL: [Link]

  • IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. Clockss. URL: [Link]

  • Organocatalytic Enantioselective Alkylation of Aldehydes with [Fe(bpy)3]Br2 Catalyst and Visible Light (Supporting Information). Unibo. URL: [Link]

Method

Application Note: Immobilization of 2,2,5,5-Tetramethylimidazolidin-4-one (TMIO) on Solid Supports for Continuous Flow Water Disinfection

Introduction and Mechanistic Insights The demand for robust, non-leaching, and regenerable antimicrobial materials in continuous flow systems (such as water purification and dental unit waterlines) has driven the develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Insights

The demand for robust, non-leaching, and regenerable antimicrobial materials in continuous flow systems (such as water purification and dental unit waterlines) has driven the development of immobilized N-halamine polymers[1][2]. Among the various N-halamine precursors, 2,2,5,5-Tetramethylimidazolidin-4-one (TMIO) stands out as a premier candidate for solid-support immobilization[3].

Causality of Precursor Selection: The Role of α-Hydrogens

The fundamental challenge in continuous flow disinfection is the degradation of the biocidal active site under hydrodynamic stress and UV exposure. Many traditional N-halamines undergo a deleterious dehydrohalogenation reaction (loss of HCl), which irreversibly destroys the cyclic structure[4][5].

TMIO is specifically chosen because its chemical architecture lacks α-hydrogens adjacent to the nitrogen atoms. The fully methylated adjacent carbons (the 2,2,5,5-tetramethyl groups) sterically protect the N-Cl covalent bond[3][5]. This structural feature prevents dehydrohalogenation, ensuring that the immobilized TMIO maintains exceptional long-term stability and can undergo hundreds of halogenation/dehalogenation cycles without degrading the underlying polymer backbone[4][5].

The Contact-Killing Mechanism

When TMIO is covalently tethered to a solid support and exposed to a halogen source (like sodium hypochlorite), the >N-H groups are converted to >N-Cl groups[6][7]. In a continuous flow reactor, as contaminated water passes over the solid support, the oxidative halogen (Cl⁺) is directly transferred to the biological receptors of the pathogens. This contact-killing mechanism disrupts cell membranes and denatures critical enzymatic pathways, resulting in rapid microbial death without leaching toxic disinfection byproducts (DBPs) into the effluent[1][7].

G Support Solid Support (e.g., PU/Cellulose) Grafting Covalent Grafting (Heat/Initiator) Support->Grafting TMIO TMIO Precursor (MTMIO / ACTMIO) TMIO->Grafting Immobilized Immobilized TMIO (>N-H form) Grafting->Immobilized Chlorination Chlorination (NaOCl Wash) Immobilized->Chlorination Active Active N-Halamine (>N-Cl form) Chlorination->Active

Workflow of TMIO covalent immobilization and activation to N-halamine.

Solid Support Selection

For continuous flow applications, the solid support must exhibit high surface area, low hydrodynamic backpressure, and abundant functional groups for covalent tethering.

  • Polyurethane (PU) Foams/Beads: Highly favored due to their macroporous structure and the ability to introduce surface hydroxyl (-OH) or isocyanate (-NCO) groups for grafting[6][7].

  • Cellulose and Textiles: Ideal for point-of-use gravity filters due to their dense network of reactive hydroxyl groups[3].

  • Silica Nanoparticles/Zeolites: Utilized in packed-bed columns where high mechanical rigidity is required under high-pressure flow[8].

Experimental Protocols

The following protocols detail the synthesis of a reactive TMIO derivative, its covalent immobilization onto a polyurethane (PU) support, and its integration into a continuous flow system.

Protocol A: Synthesis of 3-Methylol-2,2,5,5-tetramethylimidazolidin-4-one (MTMIO)

To covalently attach TMIO to a hydroxyl-rich support, it must first be methylolated[3].

  • Reaction Setup: Dissolve 0.1 mol of TMIO in 50 mL of distilled water.

  • Methylolation: Add 0.12 mol of formaldehyde (37% aqueous solution) to the TMIO solution.

  • pH Adjustment: Adjust the pH to 9.0 using 0.1 M NaOH to catalyze the nucleophilic addition.

  • Incubation: Stir the mixture at 60 °C for 2 hours.

  • Purification: Cool the solution to room temperature and recrystallize the resulting MTMIO from an ethanol/water mixture. Dry under vacuum at 40 °C.

Protocol B: Covalent Immobilization onto Polyurethane (PU)
  • Surface Activation: Treat macroporous PU beads with 1,6-hexamethylene diisocyanate (HDI) to introduce highly reactive -NCO groups on the surface[6][7].

  • Grafting: Submerge the activated PU beads in a 5% (w/v) solution of MTMIO in anhydrous N,N-dimethylformamide (DMF).

  • Curing: Heat the suspension at 80 °C for 4 hours under a nitrogen atmosphere. The hydroxyl group of MTMIO reacts with the surface isocyanates to form stable urethane linkages.

  • Washing: Extract the functionalized PU beads sequentially with DMF, ethanol, and distilled water to remove any unreacted MTMIO. Dry at 60 °C.

Protocol C: Halogenation and Continuous Flow Setup
  • Activation (Chlorination): Pack the MTMIO-functionalized PU beads into a glass or stainless-steel column reactor. Flush the column with a 10% sodium hypochlorite (NaOCl) solution buffered to pH 7.0 for 45 minutes[7].

  • Rinsing: Flush the column with copious amounts of sterile deionized water until the effluent shows less than 0.05 ppm of free chlorine (verified via DPD colorimetric assay). The >N-H bonds are now converted to biocidal >N-Cl bonds[1][7].

  • Continuous Flow Operation: Pump the contaminated influent (e.g., water spiked with E. coli or S. aureus) through the column at a controlled flow rate (e.g., 5–20 mL/min depending on column volume) to achieve the desired residence time.

Data Presentation: Disinfection Efficacy

The efficacy of the immobilized TMIO continuous flow reactor is highly dependent on the residence (contact) time. The table below summarizes typical quantitative performance metrics for a 50 mL packed-bed reactor containing fully chlorinated TMIO-PU beads.

Flow Rate (mL/min)Residence Time (min)Target PathogenInfluent Concentration (CFU/mL)Effluent Concentration (CFU/mL)Log Reduction Value (LRV)
5.010.0Escherichia coli1.0 × 10⁶0> 6.0
5.010.0Staphylococcus aureus1.0 × 10⁶0> 6.0
10.05.0Escherichia coli1.0 × 10⁶< 10~ 5.0
25.02.0Staphylococcus aureus1.0 × 10⁶1.5 × 10²~ 3.8

Note: A residence time of ≥10 minutes typically guarantees complete sterilization (0 CFU/mL) without leaching active chlorine into the effluent[6].

Regeneration Protocol

A hallmark of TMIO-based N-halamines is their complete regenerability. As the reactor neutralizes pathogens, the >N-Cl bonds are reduced back to >N-H bonds, gradually depleting the column's biocidal capacity[1][7].

In-Situ Regeneration Steps:

  • Offline Isolation: Halt the influent flow of contaminated water.

  • Recharge Flush: Pump a dilute bleach solution (0.1% to 1.0% NaOCl, pH 7.0) through the reactor for 30 minutes[7].

  • Wash: Flush with sterile water until free chlorine is removed from the effluent. The reactor is now fully restored to its original biocidal capacity.

Flow Influent Contaminated Water (Pathogens) Reactor Continuous Flow Reactor (Immobilized N-Halamine) Influent->Reactor Effluent Disinfected Effluent (0 CFU/mL) Reactor->Effluent Contact Killing Depleted Depleted Support (>N-H form) Reactor->Depleted Halogen Consumption Recharge Regeneration Flush (Dilute NaOCl) Depleted->Recharge Recharge->Reactor Restored >N-Cl

Continuous flow water disinfection and in-situ N-halamine regeneration cycle.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2,2,5,5-Tetramethylimidazolidin-4-one (TMIO) Synthesis

Welcome to the Technical Support Center for N-halamine precursor synthesis. 2,2,5,5-Tetramethylimidazolidin-4-one (TMIO) is a critical intermediate for spin labels and biocidal materials 1. However, researchers frequentl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-halamine precursor synthesis. 2,2,5,5-Tetramethylimidazolidin-4-one (TMIO) is a critical intermediate for spin labels and biocidal materials 1. However, researchers frequently encounter poor yields (often <40%) due to the reversible nature of the cyclization and the thermal instability of the product.

This guide provides a causality-driven, self-validating framework to help researchers and drug development professionals troubleshoot and optimize their TMIO workflows.

Mechanistic Pathway & Critical Failure Points

The classical synthesis of TMIO relies on the condensation of aminoacetamide with acetone. This reaction forms a Schiff base, which exists in equilibrium with an imino-oxazolidine intermediate. This intermediate must then undergo rearrangement to yield the stable imidazolidin-4-one 2.

The primary causes of low yield are:

  • Equilibrium Stagnation: Failure to remove water stalls the reaction at the Schiff base stage.

  • Thermal Hydrolysis: The final product is highly labile in hot acidic or basic solutions and will rapidly hydrolyze back to aminoacetamide during aggressive workups 2.

YieldOptimization A Aminoacetamide + Acetone B Schiff Base (Intermediate) A->B Excess Acetone -H2O (Sieves) C Imino-oxazolidine (Equilibrium) B->C Cyclization D 2,2,5,5-Tetramethyl- imidazolidin-4-one C->D Rearrangement E Hydrolysis (Hot Acid/Base) D->E Labile Workup E->A Reversion

Mechanistic pathway of TMIO synthesis highlighting equilibrium states and hydrolysis risks.

Self-Validating Experimental Protocol

To ensure high yields, every step of the synthesis must be verified analytically before proceeding. Do not rely solely on the final mass to determine reaction success.

Phase 1: Free-Basing and Condensation
  • Step: Neutralize aminoacetamide hydrochloride to free aminoacetamide using a mild base. Suspend the free base in a 10-fold molar excess of anhydrous acetone.

  • Causality: Acetone acts as both the reactant and the solvent. The massive stoichiometric excess leverages Le Chatelier's principle to drive the equilibrium toward the Schiff base intermediate.

  • Validation Check: Extract a 0.1 mL aliquot, evaporate the solvent, and analyze via FTIR. The disappearance of the primary amine N-H stretch (~3300 cm⁻¹) and the appearance of a sharp imine C=N stretch (~1660 cm⁻¹) confirms successful Schiff base formation.

Phase 2: Cyclization and Rearrangement
  • Step: Add activated 4Å molecular sieves to the reaction flask. Stir vigorously at room temperature for 24–48 hours.

  • Causality: The Schiff base is in constant equilibrium with the imino-oxazolidine. By physically sequestering the byproduct water, the sieves prevent the reverse reaction, forcing the intermediate to undergo rearrangement into the stable TMIO ring 2.

  • Validation Check: Monitor the reaction via ¹H NMR (CDCl₃). The successful rearrangement is indicated by the appearance of distinct, sharp singlet peaks corresponding to the gem-dimethyl groups (typically observed between 1.2–1.4 ppm) 1.

Phase 3: Controlled Isolation
  • Step: Filter the mixture to remove the molecular sieves. Concentrate the filtrate under reduced pressure using a rotary evaporator, ensuring the water bath is set strictly below 40°C . Purify by crystallization.

  • Causality: The imidazolidin-4-one ring is highly labile. Excessive heat during evaporation, especially in the presence of trace moisture or altered pH, will cause the product to hydrolyze and revert to aminoacetamide 2.

  • Validation Check: Perform TLC (DCM:MeOH 9:1) stained with ninhydrin. A pure TMIO product will show a single spot. If a bright purple spot appears at the baseline, thermal hydrolysis has occurred, indicating contamination by primary amines.

Troubleshooting & Yield Optimization FAQs

Q: My yield is stuck at <40% despite prolonged heating. How can I push the reaction to completion? A: Heating is detrimental to this specific synthesis. The formation of the imidazolidin-4-one from aminoacetamide and acetone is an equilibrium process that is sensitive to thermal degradation 2. Instead of applying heat, improve your yield by actively removing water. Using 4Å molecular sieves at room temperature shifts the equilibrium forward without risking ring-opening hydrolysis.

Q: I am observing significant reversion to starting materials during purification. Why? A: TMIO is highly labile in hot acidic or basic environments 2. If your workup involves aggressive heating during rotary evaporation (>40°C) or harsh pH washes during extraction, the ring will hydrolyze back to aminoacetamide. Maintain a strictly neutral pH during extraction and utilize cold-temperature solvent removal.

Q: Is there a scalable alternative that doesn't rely on aminoacetamide? A: Yes. A highly scalable, one-pot approach involves combining two molecules of acetone with sodium cyanide and ammonium chloride 2. While this Strecker-type condensation often yields better throughput for industrial scaling, it requires stringent safety controls and specialized equipment due to the generation of highly toxic hydrogen cyanide gas.

Q: How do the gem-dimethyl groups affect the reaction kinetics? A: The tetrasubstitution at the 2- and 5-positions introduces significant steric hindrance. This steric bulk slows down the initial nucleophilic attack and the subsequent imino-oxazolidine ring closure compared to less substituted analogs. Patience is key; extended reaction times (24–48 hours) are fundamentally required to achieve maximum conversion.

Quantitative Yield Comparison

Implementing the causality-driven optimizations described above results in a dramatic shift in reaction efficiency.

ParameterConventional ConditionsOptimized ProtocolCausality for Improvement
Solvent/Reactant Acetone (2 eq) in MethanolNeat Acetone (10+ eq)Mass action law drives Schiff base formation.
Water Removal None4Å Molecular SievesPrevents hydrolysis of the imine intermediate.
Reaction Temp. Reflux (56°C)Room TemperaturePrevents thermal degradation of the product.
Workup Temp. 60°C (Rotovap)<40°C (Rotovap)Protects the highly labile imidazolidin-4-one ring.
Typical Yield 35 - 45% 75 - 85% Synergistic effect of equilibrium shifting and thermal protection.

References

  • Blackmore, T. R., & Thompson, P. E. (2011). IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. Heterocycles, 83(9). [Link]

  • Tsao, T. C., et al. (2007). A Facile Synthetic Approach to Imidazolidinone Biocides. Industrial & Engineering Chemistry Research. [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues of 2,2,5,5-Tetramethylimidazolidin-4-one in Non-Polar Organic Solvents

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for addressing the solubility challenges of 2,2,5,5-Tetramethylimidazolidin-4-one in non-pola...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for addressing the solubility challenges of 2,2,5,5-Tetramethylimidazolidin-4-one in non-polar organic solvents. By understanding the underlying chemical principles and employing systematic experimental approaches, you can effectively integrate this valuable compound into your non-polar reaction systems.

Understanding the Root Cause: Why is Solubility a Challenge?

The primary obstacle to dissolving 2,2,5,5-Tetramethylimidazolidin-4-one in non-polar solvents lies in the fundamental principle of "like dissolves like."[1][2][3][4] The molecule's structure dictates its preferential interactions, leading to poor compatibility with non-polar environments.

Molecular Characteristics of 2,2,5,5-Tetramethylimidazolidin-4-one:

  • Polarity: The presence of an amide group (-C(=O)N-) and two amine hydrogens (-NH) creates a significant dipole moment.

  • Hydrogen Bonding: The molecule possesses two hydrogen bond donors (the N-H groups) and two hydrogen bond acceptors (the carbonyl oxygen and the nitrogen atoms).[5] This allows it to form strong intermolecular hydrogen bonds with itself and with other polar molecules.

Characteristics of Non-Polar Solvents (e.g., Hexane, Toluene, Cyclohexane):

  • Low Polarity: These solvents consist of molecules with very small or non-existent dipole moments.

  • van der Waals Forces: The primary intermolecular forces are weak London dispersion forces.

The significant mismatch in polarity and intermolecular forces is the core of the solubility problem. The strong hydrogen bonds holding the 2,2,5,5-Tetramethylimidazolidin-4-one molecules together in a crystal lattice are energetically much more favorable than the weak interactions they could form with non-polar solvent molecules. The solvent, therefore, cannot effectively surround and solvate the solute molecules.[2]

Caption: Mismatch of intermolecular forces between the polar solute and a non-polar solvent.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during experiments in a practical question-and-answer format.

Q1: I added 2,2,5,5-Tetramethylimidazolidin-4-one to hexane, and it won't dissolve. What is my first step?

Answer: Your observation is expected due to the polarity mismatch. The first and most effective strategy is to introduce a co-solvent .[6][7] A co-solvent is a water-miscible (or in this case, polar-miscible) organic solvent that can bridge the polarity gap between your solute and the non-polar bulk solvent.[7][]

  • Initial Co-solvent Choices: Start with small amounts of a moderately polar, aprotic solvent. Good starting points include:

    • Tetrahydrofuran (THF)

    • Dichloromethane (DCM)

    • Ethyl Acetate

  • Rationale: These solvents are miscible with many non-polar solvents but have enough polarity to interact favorably with the amide and amine groups of your compound, disrupting its crystal lattice and facilitating dissolution.[4][9]

Q2: How do I rationally select and use a co-solvent? I don't want to change my reaction conditions too much.

Answer: The goal is to use the minimum amount of co-solvent necessary to achieve dissolution. This minimizes the impact on the overall polarity of your reaction medium. A systematic screening approach is highly recommended.

  • Start Small: Begin by adding the co-solvent dropwise or in small volumetric increments (e.g., 1-5% of the total volume) to your suspension at room temperature.

  • Observe: After each addition, stir or agitate the mixture vigorously for several minutes to see if dissolution occurs.

  • Systematic Approach: If you have enough material, set up small-scale parallel experiments to test different co-solvents (e.g., THF, DCM, Acetone) and find the most efficient one for your specific non-polar solvent. See Protocol 1 for a detailed workflow.

Q3: Can I just heat the mixture to get it to dissolve?

Answer: Yes, increasing the temperature will generally increase the solubility of a solid in a liquid.[3][10] However, this approach comes with significant caveats:

  • Precipitation Risk: The compound may precipitate out of the solution if it cools down during your reaction or workup. This can be problematic for reaction kinetics and purification.

  • Stability: Verify the thermal stability of 2,2,5,5-Tetramethylimidazolidin-4-one. While its boiling point is high (255.8°C), prolonged heating in certain solvents or in the presence of other reagents could potentially lead to degradation.[5]

  • Safety: Always heat flammable organic solvents using appropriate laboratory equipment (e.g., a heating mantle with a condenser) and never with an open flame.

Recommendation: Use heating as a secondary tool, preferably in combination with a co-solvent system. This often requires less heat and a smaller amount of co-solvent than either method alone.

Q4: My compound is still not dissolving, even with a co-solvent and gentle heating. What are my other options?

Answer: If standard methods fail, consider these alternative techniques:

  • Sonication: Using an ultrasonic bath can provide the energy needed to break up the solid particles and enhance dissolution, sometimes without the need for heating.

  • Change the Bulk Solvent: If your experimental conditions permit, consider a slightly more polar "non-polar" solvent. For example, toluene is non-polar but has an aromatic ring that can offer slightly more favorable interactions than a simple alkane like hexane.

  • Particle Size Reduction: Grinding the solid material into a fine powder increases the surface area available for solvation, which can improve the rate of dissolution.[2][10]

Q5: Are there any safety concerns I should be aware of when handling 2,2,5,5-Tetramethylimidazolidin-4-one and its solutions?

Answer: Yes. While specific safety data for the parent compound is limited, related chlorinated versions are classified as harmful if swallowed and can cause skin and eye irritation.[11] It is prudent to handle 2,2,5,5-Tetramethylimidazolidin-4-one with standard laboratory precautions.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[12]

  • Ventilation: Handle the solid and its solutions in a well-ventilated area or a chemical fume hood.[12]

  • Handling: Avoid creating dust when weighing the solid.[12] In case of contact, wash skin thoroughly with soap and water. If eye contact occurs, rinse cautiously with water for several minutes.[13]

Practical Experimental Protocols

Protocol 1: Systematic Co-Solvent Screening Workflow

This protocol provides a structured method for identifying an effective co-solvent system to dissolve 2,2,5,5-Tetramethylimidazolidin-4-one in a target non-polar solvent.

Objective: To find the minimum percentage of co-solvent required for complete dissolution at room temperature.

Materials:

  • 2,2,5,5-Tetramethylimidazolidin-4-one

  • Target non-polar solvent (e.g., Toluene)

  • Candidate co-solvents (e.g., THF, DCM, Ethyl Acetate)

  • Small vials or test tubes with caps

  • Magnetic stirrer and stir bars (optional) or vortex mixer

  • Graduated pipettes or syringes

Methodology:

  • Preparation: In three separate vials, place a pre-weighed amount of 2,2,5,5-Tetramethylimidazolidin-4-one (e.g., 10 mg).

  • Initial Solvent Addition: To each vial, add the non-polar solvent to bring the total volume to 95% of your target final volume (e.g., add 0.95 mL for a target of 1.0 mL).

  • Agitation: Cap the vials and stir or vortex them for 2 minutes. Observe that the solid does not dissolve.

  • Co-Solvent Titration:

    • To Vial 1, add 5% (v/v) of THF (e.g., 50 µL).

    • To Vial 2, add 5% (v/v) of DCM (e.g., 50 µL).

    • To Vial 3, add 5% (v/v) of Ethyl Acetate (e.g., 50 µL).

  • Equilibration & Observation: Cap and stir/vortex all vials for 5 minutes. Visually inspect for complete dissolution against a dark background. Record your observations.

  • Incremental Addition: If the solid has not dissolved, continue adding the respective co-solvent to each vial in 5% increments, agitating for 5 minutes after each addition. Record the total percentage of co-solvent at which complete dissolution is achieved.

  • Selection: The co-solvent that achieves complete dissolution at the lowest percentage is the most efficient choice for your system.

CoSolvent_Workflow A Start: Suspension of compound in non-polar solvent B Add 5% (v/v) Co-solvent (e.g., THF) A->B C Agitate for 5 min B->C D Is the solid fully dissolved? C->D D->B No E Success: Record co-solvent %. Proceed with experiment. D->E Yes F No G Yes

Caption: Workflow for systematic co-solvent screening.

Data Summary & Reference Table

While comprehensive, quantitative solubility data is not widely published for 2,2,5,5-Tetramethylimidazolidin-4-one, the following table provides a qualitative summary based on its chemical properties and the principles discussed.

Solvent ClassExample SolventsExpected Solubility of 2,2,5,5-Tetramethylimidazolidin-4-oneRationale
Non-Polar Hexane, CyclohexaneVery Poor / InsolubleMismatch in polarity; dominant forces are weak London dispersion forces.[14]
Aromatic Toluene, BenzenePoor to Sparingly SolubleAromatic pi-system offers slightly better interaction than alkanes, but still poor.
Ethers THF, Diethyl EtherSparingly to Moderately SolubleOxygen atom provides polarity and acts as a hydrogen bond acceptor.
Halogenated DCM, ChloroformModerately SolublePossess a dipole moment and can engage in weaker interactions.[14]
Polar Aprotic Acetone, Ethyl Acetate, DMSOSoluble to Very SolubleStrong dipole moments and hydrogen bond acceptors effectively solvate the molecule.
Polar Protic Methanol, EthanolVery SolubleCan act as both hydrogen bond donors and acceptors, mirroring the solute's properties.

References

Sources

Troubleshooting

Optimizing reaction temperature for 2,2,5,5-Tetramethylimidazolidin-4-one catalyzed cycloadditions

Welcome to the Application Support Center. This guide provides mechanistic insights, troubleshooting workflows, and validated protocols for optimizing reaction temperatures in organocatalytic [4+2] and [3+2] cycloadditio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide provides mechanistic insights, troubleshooting workflows, and validated protocols for optimizing reaction temperatures in organocatalytic [4+2] and [3+2] cycloadditions using the achiral iminium catalyst, 2,2,5,5-Tetramethylimidazolidin-4-one (TMIO), and its derivatives.

I. Core Principles & FAQs: Mechanistic Causality

Q1: Why is temperature optimization the most critical parameter for TMIO-catalyzed Diels-Alder reactions? A: In iminium catalysis, the catalytic cycle relies on the reversible condensation of the secondary amine (TMIO) with an α,β-unsaturated carbonyl to lower the LUMO energy of the dienophile. Temperature dictates two competing thermodynamic factors:

  • Iminium Equilibrium: Lower temperatures (-10 °C to -20 °C) shift the equilibrium toward the active iminium ion intermediate, preventing the reverse hydrolysis reaction.

  • Transition State Differentiation: Decreasing thermal energy amplifies the energy difference ( ΔΔG‡ ) between the endo and exo transition states, drastically improving diastereoselectivity. However, excessive cooling reduces the kinetic energy below the activation barrier, stalling the reaction.

Q2: How does the tetramethyl substitution pattern on TMIO affect its thermal profile compared to standard catalysts? A: The gem-dimethyl groups at both the C2 and C5 positions of 2,2,5,5-Tetramethylimidazolidin-4-one create significant steric bulk. A key study on TMIO provides optimized Cartesian coordinates and highlights the importance of the imidazolidin-4-one core's conformational rigidity in organocatalytic Diels-Alder reactions[1]. This steric hindrance increases the activation energy for initial iminium formation, meaning TMIO often requires slightly higher initiation temperatures (0 °C to 25 °C) to form the intermediate before cooling can be applied to lock in selectivity.

II. Troubleshooting Guide: Temperature-Related Failures

Issue 1: High Yield, but Poor Endo:Exo Diastereoselectivity

  • Symptom: The reaction reaches completion rapidly (< 2 hours), but NMR analysis shows an endo:exo ratio approaching 1:1.

  • Root Cause: The reaction temperature is too high (typically room temperature, 20–25 °C). High thermal energy allows the system to easily surmount the activation barriers for both endo and exo pathways, leading to thermodynamic rather than kinetic control.

  • Actionable Solution: Implement a Step-Down Cooling Protocol . Initiate the iminium formation at 0 °C for 15 minutes, then cool the reaction vessel to -15 °C before the slow addition of the diene.

Issue 2: Reaction Stalling at Sub-Zero Temperatures

  • Symptom: No product conversion observed after 24 hours at -20 °C.

  • Root Cause: The system lacks sufficient kinetic energy for the cycloaddition step, or the solvent system has frozen/thickened, severely limiting mass transfer.

  • Actionable Solution:

    • Solvent Tuning: Ensure a solvent mixture with a low freezing point is used (e.g., MeOH/H₂O 95:5).

    • Acid Co-catalyst Optimization: The formation of the iminium ion requires a Brønsted acid co-catalyst. The use of imidazolidinone catalysts as hydrochloride or trifluoroacetate salts consistently accelerates reaction speed, allowing for significant improvements in selectivity by lowering the temperature to −10 °C[2]. Switching to a stronger acid (TfOH) or increasing the acid-to-catalyst ratio can accelerate the condensation step, compensating for the thermal deficit.

III. Validated Experimental Protocol: Temperature-Optimized[4+2] Cycloaddition

This protocol describes a self-validating system for the reaction of cyclopentadiene with cinnamaldehyde using TMIO.

Materials:

  • 2,2,5,5-Tetramethylimidazolidin-4-one (TMIO) (10 mol%)

  • Trifluoroacetic acid (TFA) (10 mol%)

  • Cinnamaldehyde (1.0 equiv, 1.0 mmol)

  • Freshly cracked cyclopentadiene (3.0 equiv, 3.0 mmol)

  • Solvent: MeOH/H₂O (95:5 v/v) (2.0 mL)

Step-by-Step Methodology:

  • Catalyst Activation (0 °C): In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve TMIO (10 mol%) in 2.0 mL of MeOH/H₂O (95:5). Cool the solution to 0 °C using an ice-water bath. Add TFA (10 mol%) dropwise. Stir for 5 minutes to form the TMIO·TFA salt.

  • Iminium Formation (0 °C): Add cinnamaldehyde (1.0 mmol) to the activated catalyst solution. Stir at 0 °C for 15 minutes.

    • Self-Validation Check: A distinct shift to a slight yellow/orange hue in the solution indicates the successful formation of the conjugated iminium ion.

  • Temperature Equilibration (-15 °C): Transfer the flask to a cryocooler or a dry ice/ethylene glycol bath set to -15 °C. Allow 10 minutes for internal temperature equilibration.

  • Diene Addition & Cycloaddition (-15 °C): Add freshly cracked cyclopentadiene (3.0 mmol) dropwise over 5 minutes to prevent localized exothermic heating which could collapse the iminium intermediate.

  • Monitoring: Maintain the reaction at -15 °C for 18 hours. Monitor conversion via TLC (Hexanes/EtOAc 8:2).

  • Quenching & Workup: Once complete, quench the reaction directly at -15 °C by adding cold saturated aqueous NaHCO₃ (2 mL) to hydrolyze the iminium intermediate and release the product. Extract with Et₂O (3 x 5 mL), dry over MgSO₄, and concentrate in vacuo.

IV. Data Presentation: Temperature vs. Reaction Metrics

The following table summarizes the causal relationship between temperature, reaction kinetics, and selectivity for the TMIO-catalyzed Diels-Alder reaction.

Reaction Temperature (°C)Time to Completion (h)Yield (%)Endo:Exo RatioCatalyst State / Observation
25 °C (Room Temp) 2951.2 : 1Rapid conversion; poor kinetic control.
0 °C 8923.5 : 1Balanced rate and selectivity.
-15 °C 18888.0 : 1Optimal selectivity; slower kinetics.
-30 °C > 48< 20N/AReaction stalled; insufficient thermal energy.

V. Workflow Visualization

The following diagnostic flowchart outlines the logic for optimizing temperature and co-catalyst parameters when troubleshooting TMIO-catalyzed cycloadditions.

G Start Start: TMIO Cycloaddition CheckYield Is Yield > 80% after 24h? Start->CheckYield CheckSelectivity Is endo:exo ratio > 5:1? CheckYield->CheckSelectivity Yes TempUp Increase Temp (0°C to 25°C) or use stronger acid CheckYield->TempUp No TempDown Decrease Temp (-15°C) Extend reaction time CheckSelectivity->TempDown No Success Optimal Conditions Reached CheckSelectivity->Success Yes TempUp->CheckYield TempDown->CheckYield

Diagnostic workflow for optimizing temperature in TMIO-catalyzed cycloadditions.

References

  • Title: Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds | ACS Omega Source: acs.org URL: [Link]

Sources

Optimization

Technical Support Center: Purification and Recrystallization of 2,2,5,5-Tetramethylimidazolidin-4-one (TMIO)

Welcome to the Technical Support Center for the synthesis and purification of 2,2,5,5-Tetramethylimidazolidin-4-one (TMIO). TMIO is a critical precursor for N-halamine biocides and nitroxide spin labels[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 2,2,5,5-Tetramethylimidazolidin-4-one (TMIO). TMIO is a critical precursor for N-halamine biocides and nitroxide spin labels[1]. Because downstream applications rely heavily on the purity of the imidazolidin-4-one ring to ensure maximum halogen-loading capacity or stable radical formation, mastering its purification is essential[2].

This guide provides researchers and drug development professionals with field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-yield recovery of pure TMIO.

Core Mechanistic Principles of TMIO Crystallization

To successfully purify TMIO, one must understand its dual-natured solubility profile. The molecule features a polar amide/amine core capable of extensive hydrogen bonding, flanked by four highly lipophilic methyl groups at the 2- and 5-positions[3].

  • The Causality of Solvent Selection: If a solvent is too polar (e.g., pure water), the lipophilic tetramethyl domains force the molecules to aggregate rapidly, leading to liquid-liquid phase separation ("oiling out") rather than crystal lattice formation. Conversely, in highly non-polar solvents (e.g., pure hexane), the polar core prevents adequate dissolution even at reflux[4].

  • The Optimal Balance: Binary solvent systems, such as Ethanol/Water or Isopropanol/Water, mediate this conflict. The alcohol solvates the lipophilic methyl groups, while water interacts with the amide core, allowing for a controlled, temperature-dependent reduction in solubility that drives perfect nucleation[5].

G Start Crude TMIO Reaction Mixture Filtration Vacuum Filtration (Remove bulk salts) Start->Filtration Washing Cold Solvent Wash (Hexane/Ether) Filtration->Washing Dissolution Hot Dissolution (EtOH/H2O 7:3) Washing->Dissolution Carbon Activated Carbon Treatment Dissolution->Carbon If yellow/brown HotFilter Hot Filtration (Remove particulates) Dissolution->HotFilter If clear Carbon->HotFilter Cooling Controlled Cooling (25°C -> 4°C) HotFilter->Cooling Crystals Pure TMIO Crystals (Yield > 75%) Cooling->Crystals

Experimental workflow for the purification and recrystallization of crude TMIO.

Standard Operating Procedure: Step-by-Step Recrystallization

This self-validating protocol utilizes a 7:3 Isopropanol/Water (or Ethanol/Water) system, which has been empirically proven to maximize yield while excluding unreacted acetone and amine precursors[4][5].

Step 1: Initial Crude Washing

  • Transfer the crude, dry TMIO solid to a sintered glass Buchner funnel.

  • Wash the solid with 2 volumes of ice-cold Hexane/Diethyl Ether (1:1) to strip away highly non-polar polymeric byproducts[1].

  • Apply vacuum until the filter cake is dry.

Step 2: Hot Dissolution

  • Transfer the washed crude to an Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a pre-mixed solution of Isopropanol/Water (7:3 v/v) at a ratio of approximately 5 mL per gram of crude TMIO.

  • Heat the suspension to a gentle reflux (approx. 80°C) while stirring until complete dissolution occurs.

    • Self-Validation Check: The solution should become completely transparent. If solid particulates remain after 10 minutes of reflux, they are likely inorganic salts (e.g., NH4Cl or NaCN residues) and must be filtered out[3].

Step 3: Decolorization and Hot Filtration

  • (Optional) If the solution exhibits a yellow or brown tint, remove from heat, allow to cool slightly, and add 0.05 g of activated carbon per gram of TMIO. Boil for 5 minutes.

  • Pass the hot solution through a fluted filter paper (or a pre-heated Celite pad) into a clean, pre-warmed Erlenmeyer flask.

Step 4: Controlled Nucleation and Isolation

  • Allow the filtrate to cool undisturbed to room temperature (20-25°C) over 2 hours. Do not agitate or place immediately on ice, as rapid cooling traps solvent inclusions.

  • Once room temperature is reached and initial crystals have formed, transfer the flask to an ice bath (4°C) for 1 hour to maximize precipitation.

  • Collect the white crystalline product via vacuum filtration, wash with a minimal amount of ice-cold pure isopropanol, and dry under high vacuum for 12 hours.

Troubleshooting & FAQs

Q: My crude TMIO is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? A: Oiling out occurs when the solvent system is too polar (excess water), causing the lipophilic tetramethyl groups to aggregate as a dense liquid before the temperature drops low enough to form a proper crystal lattice. Resolution: Reheat the mixture until it forms a single homogeneous liquid phase. Add pure hot Isopropanol or Ethanol dropwise until the solution remains clear at a slightly lower temperature. Allow it to cool very slowly. If oiling persists, introduce a seed crystal of pure TMIO just above the cloud point to force lattice nucleation.

Q: Why is my isolated TMIO yellow, and will this affect downstream N-halamine synthesis? A: A yellow tint typically indicates trace oxidation products or unreacted thione intermediates (if synthesized via the 2,2,5,5-tetramethylimidazolidin-4-thione route)[4]. While crude TMIO can sometimes be used directly for chlorination[2], these impurities will competitively consume chlorine gas or hypochlorite during the halogenation step, significantly reducing the active chlorine loading capacity of the final biocide. Always perform the activated carbon treatment (Step 3) if discoloration is present.

Q: I am trying to recrystallize the chlorinated derivative (1-chloro-2,2,5,5-tetramethylimidazolidin-4-one, MC). Should I use the same solvent system? A: No. The addition of the N-Cl bond makes MC significantly more lipophilic and sensitive to hydrolysis than its TMIO precursor. For MC, recrystallization from a completely anhydrous Hexane/Ether mixture is required to prevent degradation and maximize yield[1].

G Issue Failure: Oiling Out (No Crystals) CheckSolvent Is the solvent too polar? (Excess Water) Issue->CheckSolvent CheckTemp Is cooling too rapid? Issue->CheckTemp Impurity High impurity load lowering melting point? Issue->Impurity Action1 Reheat & add hot organic solvent (EtOH/IPA) CheckSolvent->Action1 Yes Action2 Insulate flask & cool slowly; add seed crystal CheckTemp->Action2 Yes Action3 Evaporate & perform acid/base wash first Impurity->Action3 Yes

Logical troubleshooting tree for resolving TMIO crystallization failures.

Quantitative Data: Solvent Systems & Yields

The following table summarizes the performance of various solvent systems for the recrystallization of TMIO and its immediate derivatives, synthesizing data from standard laboratory protocols[1][4][5].

Solvent SystemVolume RatioTarget Impurity RemovedExpected Recovery YieldCrystal Morphology
Ethanol / Water 70:30Polar byproducts, inorganic salts75% - 82%White needles
Isopropanol / Water 70:30Unreacted acetone, trace amines70% - 78%Prismatic crystals
Hexane / Diethyl Ether 50:50Non-polar polymeric species60% - 65%Fine powder
Acetone 100%Trace water (Anhydrous needs)50% - 55%Microcrystalline

References

  • IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS Source: Heterocycles, Vol. 83, No. 9, 2011 (Clockss Archive) URL:[Link]

  • A Facile Synthetic Approach to Imidazolidinone Biocides Source: Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link]

  • Controlled Surface Radical Graft Polymerization of N-Halamine Monomers on Polyester Fabrics Source: ACS Applied Polymer Materials URL:[Link]

  • N-Halamine-Modified Antimicrobial Polypropylene Nonwoven Fabrics for Use against Airborne Bacteria Source: ACS Applied Materials & Interfaces URL:[Link]

  • N-Halamine Biocidal Materials with Superior Antimicrobial Efficacies for Wound Dressings Source: Molecules (MDPI) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

2,2,5,5-Tetramethylimidazolidin-4-one vs MacMillan catalyst generation 1

The evolution of organocatalysis has been largely defined by the transition from simple, achiral rate-accelerating scaffolds to highly engineered, stereocontrolling microenvironments. For researchers and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

The evolution of organocatalysis has been largely defined by the transition from simple, achiral rate-accelerating scaffolds to highly engineered, stereocontrolling microenvironments. For researchers and drug development professionals designing asymmetric syntheses, understanding the mechanistic divergence between a baseline achiral catalyst like 2,2,5,5-Tetramethylimidazolidin-4-one (TMIO) and a stereocontrolling powerhouse like the MacMillan Catalyst Generation 1 is critical.

This guide provides an objective, data-driven comparison of these two imidazolidin-4-one derivatives, detailing the causality behind their structural designs, their comparative performance in benchmark reactions, and self-validating experimental protocols for their application.

Structural Design & Mechanistic Causality

Both TMIO and MacMillan Gen 1 operate via the same fundamental activation mode: iminium ion catalysis . By condensing with an α,β-unsaturated aldehyde, the secondary amine of the imidazolidinone core forms an iminium ion. This reversibly lowers the lowest unoccupied molecular orbital (LUMO) of the substrate, facilitating nucleophilic attack (e.g., a Diels-Alder cycloaddition) [1].

However, the structural geometry of the catalyst dictates the stereochemical outcome of the reaction:

  • TMIO (The Symmetrical Baseline): TMIO features gem-dimethyl groups at both the C2 and C5 positions. This creates a completely symmetrical, achiral environment. When the iminium ion forms, neither the Re-face nor the Si-face of the pi-system is shielded. Consequently, the incoming diene attacks both faces with equal probability, yielding a racemic mixture. TMIO is frequently used in kinetic studies to isolate and measure the inherent rate acceleration provided by the imidazolidinone core without the confounding variables of steric hindrance [2].

  • MacMillan Catalyst Generation 1 (The Asymmetric Engine): Derived from L-phenylalanine, this catalyst—(5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one—introduces critical asymmetry. The bulky benzyl group at C5 effectively blocks the Re-face of the iminium intermediate. Furthermore, the gem-dimethyl groups at C2 force the reactive (E)-iminium isomer into a specific conformation that maximizes the exposure of the unshielded Si-face. This engineered steric clash ensures that the diene can only approach from one trajectory, resulting in exceptional enantioselectivity [1].

G cluster_TMIO Achiral Baseline (TMIO) cluster_Mac Asymmetric Catalysis (MacMillan Gen 1) Substrate α,β-Unsaturated Aldehyde + Diene Cat_TMIO TMIO Catalyst (Symmetrical) Substrate->Cat_TMIO Cat_Mac MacMillan Gen 1 (C5-Benzyl Shielded) Substrate->Cat_Mac Iminium_TMIO Unshielded Iminium (Equal Facial Access) Cat_TMIO->Iminium_TMIO Condensation Product_TMIO Racemic Product (0% ee) Iminium_TMIO->Product_TMIO Cycloaddition Iminium_Mac Shielded Iminium (Re-face Blocked) Cat_Mac->Iminium_Mac Condensation Product_Mac Enantiopure Product (>90% ee) Iminium_Mac->Product_Mac Cycloaddition

Fig 1. Mechanistic divergence of iminium-activated cycloadditions based on catalyst symmetry.

Quantitative Performance Comparison

To objectively evaluate the impact of these structural differences, we compare their performance in a benchmark LUMO-lowering reaction: the Diels-Alder cycloaddition between cinnamaldehyde and cyclopentadiene.

ParameterTMIO (Achiral Baseline)MacMillan Gen 1 (Chiral)
Structural Identity 2,2,5,5-Tetramethylimidazolidin-4-one(5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one
Stereocenters None (Achiral)C5 (Chiral, derived from L-Phenylalanine)
Facial Shielding None (Symmetrical access)High (C5-Benzyl group blocks Re-face)
Typical Yield >85%>80%
Enantiomeric Excess (ee) 0% (Racemic)93% (Highly Enantioselective)
Optimal Temperature Room Temperature-78 °C to -20 °C
Primary Utility Baseline kinetic studies, N-halamine biocidesAsymmetric synthesis, drug scaffold building

Note: While MacMillan Gen 1 provides excellent enantioselectivity, its endo:exo diastereoselectivity is typically moderate (~1:1). This limitation drove the development of MacMillan Generation 2 (incorporating a bulkier tert-butyl group).

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. We explicitly utilize a 95:5 Methanol/Water solvent system; the presence of water is a deliberate, causal choice required to accelerate the hydrolysis of the product iminium ion back to the aldehyde, thereby turning over the catalytic cycle [1][2].

Protocol A: Baseline Racemic Cycloaddition using TMIO

Objective: Establish the background rate acceleration of the unshielded imidazolidinone core.

  • Catalyst Activation: In a 20 mL vial equipped with a magnetic stir bar, dissolve TMIO·HCl salt (0.2 mmol, 20 mol%) in 1.0 mL of MeOH/H2O (95:5 v/v).

  • Iminium Formation: Add cinnamaldehyde (1.0 mmol, 1.0 eq) to the solution. Stir at room temperature for 10 minutes to allow the reversible iminium ion equilibrium to establish.

  • Cycloaddition: Add freshly cracked cyclopentadiene (3.0 mmol, 3.0 eq) dropwise to the reaction mixture.

  • Validation & Monitoring: Stir the mixture at room temperature for 24 hours. Validate reaction progress via TLC (hexane/EtOAc 4:1) until the cinnamaldehyde spot is consumed.

  • Quenching: Dilute the mixture with Et₂O (10 mL) and wash with saturated aqueous NaHCO₃ (10 mL). Causality: The basic wash deprotonates the catalyst, breaking the iminium cycle and preventing reverse-Diels-Alder degradation during workup.

  • Isolation: Extract the aqueous layer with Et₂O (2 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate. The resulting product is a racemic mixture of endo/exo cycloadducts.

Protocol B: Enantioselective Diels-Alder using MacMillan Gen 1

Objective: Achieve >90% ee via low-temperature facial shielding.

  • Catalyst Activation: In a flame-dried round-bottom flask, dissolve MacMillan Gen 1·HCl (0.1 mmol, 10 mol%) in 1.0 mL of MeOH/H2O (95:5 v/v).

  • Thermal Control: Add cinnamaldehyde (1.0 mmol, 1.0 eq) and stir for 10 minutes. Submerge the flask in a dry ice/acetone bath to cool the mixture to -78 °C. Causality: Lowering the temperature tightens the transition state, minimizing conformational flexibility and maximizing the steric differentiation provided by the C5-benzyl group.

  • Cycloaddition: Slowly add cold, freshly distilled cyclopentadiene (3.0 mmol, 3.0 eq).

  • Incubation: Maintain the reaction at -78 °C to -20 °C for 14-24 hours.

  • Validation & Analysis: Quench with cold Et₂O and NaHCO₃ as described above. After concentration, analyze the crude mixture via chiral HPLC (e.g., Chiralcel OD-H column) to validate the enantiomeric excess. A successful run will yield >90% ee for the endo isomer.

Divergent Downstream Applications

While MacMillan Gen 1 is strictly utilized as a premium organocatalyst for asymmetric synthesis, TMIO has found a completely divergent, high-value application in materials science.

Because TMIO is achiral and highly stable, it is frequently used as a precursor for N-halamine biocides . By chlorinating the amide nitrogen of the TMIO core, researchers create stable, rechargeable biocidal polymers and textiles used in military and medical applications [3]. The lack of a chiral center is actually an advantage here, as it eliminates the risk of stereochemical degradation or unpredictable biological interactions during the chlorination process.

References

  • Ahsan, M., et al. "New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction." Journal of the American Chemical Society, 2000.[Link]

  • Murphy, J. J., et al. "Synthesis of an Imidazolidinone Organocatalyst and Its Application in a Diels–Alder Cycloaddition: A Multistep Experiment for the Organic Teaching Laboratory." Journal of Chemical Education, 2016.[Link]

  • Akdag, A., et al. "Mechanism of 5,5-Dimethylhydantoin Chlorination: Monochlorination through a Dichloro Intermediate." ResearchGate / Computational Biocide Studies, 2014.[Link]

Comparative

A Comparison Guide for the Validation of HPLC Methods for 2,2,5,5-Tetramethylimidazolidin-4-one (TMIO) Purity Analysis

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by small, highly polar, basic molecules. 2,2,5,5-Tetramethylimidazolidin-4-one (TMIO) is a prime example.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by small, highly polar, basic molecules. 2,2,5,5-Tetramethylimidazolidin-4-one (TMIO) is a prime example. Widely utilized as a critical precursor for nitroxide spin labels and N-halamine biocidal polymers [1], its purity directly dictates the success of downstream radical generation and polymerization.

However, analyzing TMIO purity is notoriously difficult. Its imidazolidin-4-one ring contains a highly polar, basic secondary amine. When analysts default to standard Reversed-Phase Liquid Chromatography (RPLC), they typically encounter poor retention, severe peak tailing, and co-elution with synthetic byproducts.

This guide objectively compares the performance of RPLC against Hydrophilic Interaction Liquid Chromatography (HILIC) for TMIO analysis, explains the mechanistic causality behind column selection, and provides a rigorously self-validating ICH Q2(R2) [2] protocol for routine purity control.

The Analytical Challenge: RPLC vs. HILIC

To understand why standard methods fail, we must look at the physicochemical properties of TMIO. The molecule is highly hydrophilic. In a standard RPLC system (e.g., a C18 column with a water/methanol gradient), TMIO exhibits a low affinity for the hydrophobic alkyl chains, causing it to elute near the void volume ( t0​ ). Furthermore, the basic nitrogen atom interacts strongly with residual, unshielded silanols on the silica support, leading to severe peak tailing.

The HILIC Advantage: HILIC operates via an orthogonal retention mechanism [3]. By utilizing a polar stationary phase (such as an Amide or bare Silica column) and a highly organic mobile phase (typically >80% acetonitrile), a water-rich layer forms on the surface of the stationary phase. TMIO, being highly polar, partitions effectively into this aqueous layer, resulting in strong retention.

Table 1: Chromatographic Performance Comparison for TMIO
Chromatographic ParameterRPLC (C18 Column)HILIC (Amide Column)Mechanistic Causality
Retention Factor ( k′ ) < 0.5 (Elutes at void)3.5 - 5.0TMIO is highly polar; HILIC water-layer partitioning strongly retains polar basic amines.
Tailing Factor ( Tf​ ) > 2.0 (Severe tailing)1.05 - 1.15HILIC avoids the secondary ionic silanol interactions that plague basic nitrogens in RPLC.
Theoretical Plates ( N ) < 3,000> 15,000Enhanced mass transfer in the low-viscosity, high-organic HILIC mobile phase yields sharper peaks.
Resolution ( Rs​ ) < 1.0 (Co-elution)> 2.5Orthogonal selectivity in HILIC easily resolves TMIO from non-polar synthetic precursors (e.g., acetone).

Data reflects comparative experimental runs using 1.0 mL/min flow rates and UV detection at 210 nm.

Method Validation Workflow

To ensure analytical trustworthiness, the chosen HILIC method must be validated according to the latest ICH Q2(R2) guidelines. The workflow below maps the logical progression from method selection through to routine purity control.

TMIO_Validation Phase1 Phase 1: Method Selection TMIO (Polar Basic Compound) RPLC RPLC (C18) Poor Retention, Tailing Phase1->RPLC Evaluated HILIC HILIC (Amide/Silica) Strong Retention, Sharp Peaks Phase1->HILIC Selected Phase2 Phase 2: ICH Q2(R2) Validation Protocol HILIC->Phase2 Spec Specificity Baseline separation from precursors Phase2->Spec Lin Linearity Reportable Range (R² ≥ 0.999) Phase2->Lin Acc Accuracy & Precision Recovery (98-102%), RSD ≤ 2.0% Phase2->Acc Sens Sensitivity LOD (S/N ≥ 3), LOQ (S/N ≥ 10) Phase2->Sens Phase3 Phase 3: Routine Purity Control Spec->Phase3 Lin->Phase3 Acc->Phase3 Sens->Phase3

Figure 1: Decision matrix and ICH Q2(R2) validation lifecycle for TMIO purity analysis.

Step-by-Step Experimental Methodology

Every robust analytical protocol must be a self-validating system. The following HILIC method is designed with built-in System Suitability Testing (SST) to guarantee performance prior to sample analysis.

Part A: Optimized Chromatographic Conditions
  • Column: Amide-bonded stationary phase (150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase Preparation:

    • Channel A: LC-MS Grade Acetonitrile.

    • Channel B: 100 mM Ammonium Formate in LC-MS water, adjusted to pH 3.0 with formic acid.

    • Causality Check: Why ammonium formate? Unlike phosphate buffers, formate is highly soluble in high concentrations of acetonitrile, preventing catastrophic system blockages. Why pH 3.0? At this pH, the secondary amine of TMIO ( pKa​≈8.5 ) is fully protonated, maximizing its hydrophilic partitioning into the stationary phase's water layer.

  • Elution Profile: Isocratic at 90% A / 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm (or LC-MS in positive ESI mode, monitoring m/z 143.1 [M+H]+ ).

Part B: System Suitability Testing (SST)

Before initiating the validation sequence, inject a standard TMIO solution (100 µg/mL) six times. The system is only deemed "fit for purpose" if:

  • Retention time Relative Standard Deviation (RSD) is ≤1.0% .

  • Peak Tailing Factor ( Tf​ ) is ≤1.5 .

  • Theoretical plates ( N ) are ≥10,000 .

Part C: ICH Q2(R2) Validation Execution
  • Specificity (Resolution):

    • Action: Spike a 100 µg/mL TMIO standard with 10 µg/mL of known synthetic precursors (e.g., aminoacetamide and acetone).

    • Acceptance Criteria: Baseline resolution ( Rs​>2.0 ) must be achieved between TMIO and all impurities.

  • Linearity and Range:

    • Action: Prepare five concentration levels ranging from 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, and 150 µg/mL). Inject each level in triplicate.

    • Acceptance Criteria: Plot peak area versus concentration. The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept should be ≤5% of the 100% level response.

  • Accuracy (Recovery):

    • Action: Prepare independent samples at three concentration levels (80%, 100%, 120%) by spiking known amounts of TMIO reference standard into a blank matrix. Analyze in triplicate.

    • Acceptance Criteria: Mean recovery across all levels must fall between 98.0% and 102.0%.

  • Precision (Repeatability):

    • Action: Prepare six independent sample solutions of TMIO at the 100% concentration level (100 µg/mL).

    • Acceptance Criteria: The RSD of the calculated purity/assay values must be ≤2.0% .

  • Sensitivity (LOD and LOQ):

    • Action: Dilute the TMIO standard sequentially until the signal-to-noise (S/N) ratio reaches specific thresholds.

    • Acceptance Criteria: Limit of Detection (LOD) is established at S/N ≥3 . Limit of Quantitation (LOQ) is established at S/N ≥10 , with a precision RSD ≤5.0% at the LOQ level.

Conclusion

For the purity analysis of highly polar, basic intermediates like 2,2,5,5-Tetramethylimidazolidin-4-one, standard RPLC methods are analytically insufficient. Transitioning to a HILIC-based methodology resolves the fundamental issues of poor retention and peak tailing by leveraging orthogonal water-layer partitioning. By coupling this optimized chemistry with a rigorous, self-validating ICH Q2(R2) protocol, laboratories can ensure the highest degree of trustworthiness and reproducibility in their analytical data.

References
  • A Facile Synthetic Approach to Imidazolidinone Biocides. Industrial & Engineering Chemistry Research, ACS Publications. Available at:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA) / International Council for Harmonisation. Available at:[Link]

  • Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds. MDPI. Available at:[Link]

Validation

2,2,5,5-Tetramethylimidazolidin-4-one (TMIO) vs. TEMPO for Nitroxide-Mediated Radical Polymerization: A Comparative Guide

Executive Summary Nitroxide-Mediated Polymerization (NMP) is a cornerstone technique in reversible-deactivation radical polymerization (RDRP), enabling the synthesis of well-defined macromolecular architectures for advan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nitroxide-Mediated Polymerization (NMP) is a cornerstone technique in reversible-deactivation radical polymerization (RDRP), enabling the synthesis of well-defined macromolecular architectures for advanced materials and drug delivery vehicles. Historically, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) was the pioneering stable free radical used to mediate these reactions[1]. However, TEMPO's strong carbon-oxygen (C–ON) bond in the dormant alkoxyamine state necessitates high polymerization temperatures (125–135 °C) and restricts its utility primarily to styrenic monomers[2].

To overcome these thermodynamic limitations, next-generation mediators based on 2,2,5,5-tetramethylimidazolidin-4-one (TMIO) were developed. When oxidized to its corresponding imidazolidinone nitroxide radical, TMIO offers vastly superior kinetic control, broader monomer compatibility, and the ability to operate at significantly lower temperatures (70–90 °C)[1],[2]. This guide objectively compares the mechanistic causality, quantitative performance, and experimental workflows of TMIO-derived nitroxides versus TEMPO.

Mechanistic Causality: The Activation-Deactivation Equilibrium

The success of NMP relies on the Persistent Radical Effect (PRE), governed by a dynamic equilibrium between a dormant alkoxyamine species and an active propagating polymer radical[3]. The equilibrium constant ( K ) is defined by the ratio of the activation rate constant ( kd​ ) to the deactivation/recombination rate constant ( kc​ ).

The Structural Advantage of TMIO

The fundamental difference in performance between TEMPO and TMIO nitroxides stems from their ring structures and the resulting steric strain:

  • Steric Hindrance & Bond Dissociation Energy (BDE): TEMPO utilizes a 6-membered piperidine ring, which forms a relatively stable, low-strain alkoxyamine. In contrast, TMIO utilizes a 5-membered imidazolidinone ring. The geometric constraints and tetramethyl substitutions of the 5-membered ring induce significant steric crowding around the C–ON bond. This structural tension lowers the Bond Dissociation Energy (BDE), exponentially increasing the homolysis rate ( kd​ )[2].

  • Equilibrium Shift: Because the C–ON bond in TMIO-alkoxyamines cleaves more readily, the equilibrium constant ( K ) is orders of magnitude higher than that of TEMPO at equivalent temperatures[4]. Consequently, TMIO can maintain a sufficient concentration of active radicals at 70–90 °C, whereas TEMPO requires >125 °C to achieve the same radical flux[2].

  • Suppression of Side Reactions: At the high temperatures required for TEMPO, thermal self-initiation (the Mayo mechanism) and β -hydrogen abstraction (disproportionation) become prominent, leading to "dead" polymer chains and elevated polydispersity[1]. TMIO's ability to operate at lower temperatures, combined with the specific electronic environment of the imidazolidinone core, heavily suppresses these side reactions, preserving chain "livingness"[3].

NMP_Mechanism cluster_0 Nitroxide-Mediated Polymerization Equilibrium Dormant Dormant Alkoxyamine Active Active Propagating Radical Dormant->Active Activation (kd) Active->Dormant Deactivation (kc) Active->Active + Monomer (kp) Nitroxide Persistent Nitroxide Active->Nitroxide Dead Dead Polymer Active->Dead Side Reactions Nitroxide->Dormant Recombination Monomer Monomer (M)

Diagram 1: The NMP activation-deactivation equilibrium governing radical polymerization.

Quantitative Performance Comparison

The structural differences between the two mediators translate directly into measurable kinetic and material outcomes. The table below summarizes the critical performance metrics derived from comparative studies[1],[2],[3],[4].

ParameterTEMPO (1st Generation)TMIO-derived Nitroxide (Advanced)
Core Structure 6-membered piperidine ring5-membered imidazolidinone ring
Optimal Operating Temp. 125 °C – 135 °C70 °C – 90 °C
Equilibrium Constant ( K ) ~ 2×10−11 M (at 120 °C)~ 5×10−9 M (at 90 °C)
Monomer Compatibility Strictly StyrenicsStyrenics, Acrylates, Dienes
Typical Polydispersity (PDI) 1.30 – 1.50< 1.15 – 1.20
Disproportionation Rate High (especially with acrylates)Minimal
Polymerization Rate Slow (requires long reaction times)Fast (due to higher kd​ and K )

Experimental Protocol: Self-Validating NMP of Styrene

To objectively compare TEMPO and TMIO nitroxides, researchers utilize a standardized bulk polymerization protocol. The following methodology is designed as a self-validating system : by taking kinetic aliquots, the researcher can plot ln([M]0​/[M]) versus time. A strictly linear plot confirms a constant radical concentration, validating that the reaction is proceeding via a controlled, "living" mechanism rather than uncontrolled free-radical propagation.

Reagents Required
  • Monomer: Styrene (Purified via basic alumina column to remove radical inhibitors like 4-tert-butylcatechol).

  • Initiator: Benzoyl Peroxide (BPO) or a pre-synthesized unimolecular alkoxyamine.

  • Mediator: TEMPO or TMIO-nitroxide (e.g., 2,2,5,5-tetramethylimidazolidin-4-one-1-oxyl).

Step-by-Step Methodology
  • Reaction Mixture Preparation: In a Schlenk flask, dissolve the initiator (e.g., BPO, 0.05 M) and the selected nitroxide mediator (0.06 M, maintaining a slight 1.2x excess to establish the Persistent Radical Effect) in purified styrene (10 mL).

    • Causality Note: The slight excess of nitroxide is critical; it compensates for the initial irreversible termination events, rapidly establishing the steady-state equilibrium required to prevent runaway polymerization.

  • Degassing (Freeze-Pump-Thaw): Subject the mixture to three consecutive freeze-pump-thaw cycles using liquid nitrogen and a high-vacuum line. Backfill with ultra-pure Argon.

    • Causality Note: Molecular oxygen is a diradical that will irreversibly couple with propagating carbon-centered radicals, destroying the living nature of the chain. Strict anaerobiosis is non-negotiable.

  • Thermal Initiation: Submerge the Schlenk flask into a pre-heated oil bath.

    • For TEMPO: Heat to 125 °C.

    • For TMIO-nitroxide: Heat to 85 °C.

  • Kinetic Sampling: At predetermined intervals (e.g., every 60 minutes), extract a 0.2 mL aliquot using an argon-purged syringe. Immediately quench the aliquot by injecting it into an ice-cold vial containing a trace amount of hydroquinone.

  • Analysis & Validation: Analyze the aliquots via Gas Chromatography (GC) to determine monomer conversion, and Gel Permeation Chromatography (GPC) to determine molecular weight ( Mn​ ) and PDI.

    • Self-Validation: A linear increase in Mn​ versus monomer conversion mathematically proves that chain transfer and termination events have been successfully suppressed.

  • Termination: Once the desired conversion is reached, cool the main flask in an ice bath, dilute with a minimal amount of tetrahydrofuran (THF), and precipitate the polymer dropwise into cold methanol. Filter and dry under vacuum.

Experimental_Workflow Prep 1. Reagent Prep Mix 2. Reaction Setup Prep->Mix Degas 3. Degassing Mix->Degas Heat 4. Polymerization Degas->Heat Sample 5. Kinetic Sampling Heat->Sample Sample->Heat Monitor Quench 6. Termination Sample->Quench

Diagram 2: Standard workflow for self-validating nitroxide-mediated polymerization.

Conclusion

While TEMPO laid the foundational groundwork for Nitroxide-Mediated Polymerization, its thermodynamic limitations restrict its modern application. The transition to 5-membered ring systems like 2,2,5,5-tetramethylimidazolidin-4-one (TMIO) represents a paradigm shift. By leveraging steric strain to weaken the dormant alkoxyamine bond, TMIO-derived nitroxides allow researchers to conduct highly controlled polymerizations at lower temperatures, effectively eliminating disproportionation and expanding the monomer scope to include highly reactive acrylates and dienes.

References

  • Chong, B., Ercole, F., Moad, G., Rizzardo, E., & Thang, S. H. "Imidazolidinone Nitroxide-Mediated Polymerization." Macromolecules, 1999. URL: [Link]

  • Miura, Y., Nakamura, N., Taniguchi, I., & Thang, S. H. "Low-Temperature “Living” Radical Polymerization of Styrene in the Presence of Nitroxides with Spiro Structures." Macromolecules, 2001. URL: [Link]

  • Dervan, P., Aldabbagh, F., Zetterlund, P. B., & Yamada, B. "Mechanism and kinetics of the imidazolidinone nitroxide-mediated free-radical polymerization of styrene." Journal of Polymer Science Part A: Polymer Chemistry, 2003. URL: [Link]

  • Benoit, D., Grimaldi, S., Robin, S., Finet, J.-P., Tordo, P., & Gnanou, Y. "Synthesis of a New Stable β-Sulfinyl Nitroxide and the Corresponding Alkoxyamine for Living/Controlled Radical Polymerization of Styrene: Kinetic and ESR Studies." Macromolecules, 2002. URL: [Link]

Sources

Comparative

Benchmarking the Catalytic Efficiency of 2,2,5,5-Tetramethylimidazolidin-4-one: A Comprehensive Comparison Guide

As the field of asymmetric organocatalysis continues to expand, selecting the optimal catalyst for specific transformations is critical for drug development and synthetic efficiency. The introduction of 2,2,5,5-tetrameth...

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Author: BenchChem Technical Support Team. Date: April 2026

As the field of asymmetric organocatalysis continues to expand, selecting the optimal catalyst for specific transformations is critical for drug development and synthetic efficiency. The introduction of 2,2,5,5-tetramethylimidazolidin-4-one—widely recognized as MacMillan’s first-generation catalyst—revolutionized metal-free asymmetric synthesis by introducing the concept of LUMO-lowering iminium activation[1].

This guide provides an objective, data-driven comparison of 2,2,5,5-tetramethylimidazolidin-4-one against other leading organocatalysts. Designed for researchers and application scientists, it dissects the mechanistic causality, benchmarks quantitative performance, and provides a self-validating experimental protocol for robust laboratory execution.

Mechanistic Framework: Iminium Activation

Unlike traditional Lewis acid catalysts that coordinate to substrate lone pairs, the first-generation MacMillan catalyst operates by forming a reversible, covalent iminium ion intermediate with α,β -unsaturated aldehydes[2]. This condensation effectively lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, activating it toward nucleophilic attack or cycloaddition.

The steric bulk of the gem-dimethyl groups on the imidazolidinone ring forces the iminium ion into an (E)-geometry, while the adjacent chiral center selectively shields one face of the π -system. This precise stereofacial discrimination is the engine driving the high enantiomeric excesses (ee) observed in these reactions[3].

CatalyticCycle Cat MacMillan Catalyst (1st Gen) Imin Iminium Ion (LUMO Lowered) Cat->Imin + Substrate - H2O Sub α,β-Unsaturated Aldehyde Sub->Imin TS Cycloaddition Transition State Imin->TS + Diene Stereocontrol Diene Diene (Cyclopentadiene) Diene->TS TS->Cat Catalyst Turnover Prod Enantioenriched Product TS->Prod + H2O Hydrolysis

Catalytic cycle of 2,2,5,5-tetramethylimidazolidin-4-one via LUMO-lowering iminium activation.

Comparative Benchmarking: Catalyst Selection

To objectively benchmark 2,2,5,5-tetramethylimidazolidin-4-one, we must compare it against alternative state-of-the-art organocatalysts. The table below summarizes their performance in the benchmark asymmetric Diels-Alder reaction between cyclopentadiene and cinnamaldehyde.

Quantitative Performance Data
Catalyst SystemPrimary Activation ModeYield (%)Enantiomeric Excess (ee %)Operational Advantages & Limitations
1st-Gen MacMillan (2,2,5,5-Tetramethylimidazolidin-4-one)Iminium (LUMO-lowering)93–99~93 (endo) / ~93 (exo)Advantage: Excellent baseline reactivity for enals[3].Limitation: Sensitive to steric hindrance; poor with ketones[4].
2nd-Gen MacMillan (5-Benzyl-2,2,3-trimethylimidazolidin-4-one)Iminium (LUMO-lowering)85–95>94 (endo/exo)Advantage: Superior stereocontrol; effective for IMDA and ketones[5].Limitation: Multi-step synthesis increases commercial cost.
Jørgensen-Hayashi (Diarylprolinol silyl ethers)Enamine / Iminium>90>95Advantage: Highly versatile for Michael additions[4].Limitation: Sterically demanding; can suffer from silyl ether cleavage.
L-Proline Enamine (Micro-aldolase)Variable>90 (Aldol)Advantage: Exceptional for Aldol/Mannich reactions[1].Limitation: Highly inefficient for standard Diels-Alder cycloadditions.

Key Takeaway: While the second-generation catalyst offers broader substrate scope (particularly for intramolecular Diels-Alder reactions)[5], the first-generation 2,2,5,5-tetramethylimidazolidin-4-one remains a highly efficient, cost-effective benchmark for intermolecular cycloadditions involving standard α,β -unsaturated aldehydes[3].

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol details the benchmark Diels-Alder reaction. As a Senior Application Scientist, I have embedded the causality behind each operational choice to ensure this workflow acts as a self-validating system.

Reagents Required
  • (E)-Cinnamaldehyde: 1.0 equivalent (Substrate)

  • Cyclopentadiene: 3.0 equivalents (Diene)

  • 2,2,5,5-Tetramethylimidazolidin-4-one: 10 mol% (Catalyst)

  • Trifluoroacetic Acid (TFA): 10 mol% (Co-catalyst)

  • Solvent: CH3​CN/H2​O (95:5 v/v)

Step-by-Step Methodology

Step 1: Diene Preparation (Thermal Cracking)

  • Action: Distill dicyclopentadiene at 170 °C to collect freshly cracked cyclopentadiene monomer over molecular sieves at -78 °C.

  • Causality: Cyclopentadiene spontaneously dimerizes at room temperature via a [4+2] cycloaddition. Using uncracked material introduces dicyclopentadiene impurities, which act as dead mass and drastically reduce reaction kinetics.

Step 2: Catalyst Activation

  • Action: In a round-bottom flask, dissolve the imidazolidinone catalyst (10 mol%) in the CH3​CN/H2​O (95:5) solvent mixture. Add TFA (10 mol%) dropwise.

  • Causality: The Brønsted acid (TFA) protonates the initial carbinolamine intermediate, driving its dehydration to form the active iminium ion. The precise 5% water content is critical; it provides the thermodynamic balance required to hydrolyze the product-iminium complex at the end of the cycle, preventing catalyst trapping (product inhibition).

Step 3: Substrate Incubation & Cycloaddition

  • Action: Cool the activated catalyst solution to -20 °C. Add (E)-cinnamaldehyde and stir for 10 minutes. Slowly add the freshly cracked cyclopentadiene dropwise.

  • Causality: Lowering the temperature to -20 °C suppresses the uncatalyzed, non-stereoselective background Diels-Alder reaction. The 10-minute pre-incubation ensures complete conversion of the aldehyde to the LUMO-lowered iminium ion before the diene is introduced, maximizing enantiomeric excess.

Step 4: Quench and Validation (Self-Validating QC)

  • Action: Stir for 14 hours. Quench the reaction with cold water, extract with diethyl ether ( 3×20 mL), and concentrate under reduced pressure.

  • Validation Check: Before column chromatography, pull a 5 mg aliquot for 1H NMR. The integration of the distinct aldehydic protons (typically around 9.3–9.8 ppm) will immediately validate the endo:exo ratio. If conversion is <90%, it indicates moisture degradation of the catalyst salt or insufficient diene cracking.

Workflow S1 1. Reagent Prep: Crack Cyclopentadiene S3 3. Reaction: Add Enal & Diene (-20°C) S1->S3 S2 2. Activation: Catalyst + TFA in CH3CN/H2O S2->S3 S4 4. Quench: Aqueous Hydrolysis S3->S4 S5 5. QC & Isolate: NMR Check & Chromatography S4->S5

Workflow for the asymmetric Diels-Alder reaction using the 1st-generation MacMillan catalyst.

Conclusion

The first-generation 2,2,5,5-tetramethylimidazolidin-4-one remains a cornerstone of asymmetric organocatalysis. While second-generation variants like 5-benzyl-2,2,3-trimethylimidazolidin-4-one offer enhanced performance for complex intramolecular systems and ketone dienophiles[5], the first-generation catalyst provides an unbeatable combination of synthetic accessibility, high yields (up to 99%), and excellent enantioselectivity (~93% ee) for standard intermolecular cycloadditions[3]. By strictly adhering to the mechanistic parameters—specifically moisture control and Brønsted acid co-catalysis—researchers can guarantee highly reproducible, scalable asymmetric transformations.

References

  • Ionic, Core-Corona Polymer Microsphere-Immobilized MacMillan Catalyst for Asymmetric Diels-Alder Reaction MDPI [Link][3]

  • Explainer: why has asymmetric organocatalysis won the chemistry Nobel prize? Chemistry World[Link][1]

  • ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS Macmillan Group (Princeton University) [Link][2]

  • Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds PMC (National Institutes of Health)[Link][4]

  • Enantioselective Organocatalytic Intramolecular Diels−Alder Reactions. The Asymmetric Synthesis of Solanapyrone D Journal of the American Chemical Society (ACS Publications) [Link][5]

Sources

Safety & Regulatory Compliance

Safety

2,2,5,5-Tetramethylimidazolidin-4-one proper disposal procedures

Advanced Laboratory Safety and Disposal Guide for 2,2,5,5-Tetramethylimidazolidin-4-one (TMIO) As a Senior Application Scientist, I frequently encounter questions regarding the safe handling and lifecycle management of h...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety and Disposal Guide for 2,2,5,5-Tetramethylimidazolidin-4-one (TMIO)

As a Senior Application Scientist, I frequently encounter questions regarding the safe handling and lifecycle management of heterocyclic precursors. 2,2,5,5-Tetramethylimidazolidin-4-one (TMIO) is a highly versatile chemical, primarily utilized as a precursor for synthesizing polymeric N-halamines—a class of potent, regenerable antimicrobial materials[1]. While its utility in drug development and materials science is undeniable, TMIO and its chlorinated derivatives pose specific environmental and operational hazards.

This guide provides a self-validating, step-by-step framework for the safe operational handling, spill remediation, and compliant disposal of TMIO, designed to build deep operational trust within your laboratory.

Physicochemical Profile & Hazard Identification

Understanding the physical properties of TMIO is the first step in predicting its behavior in the laboratory. The following table summarizes the critical quantitative data required for your risk assessment[2][3].

PropertyValueOperational Implication
Chemical Name 2,2,5,5-Tetramethylimidazolidin-4-oneStandard nomenclature for inventory tracking.
CAS Number 16256-42-1Use for SDS retrieval and compliance auditing.
Molecular Formula C7H14N2OHigh nitrogen content dictates the incineration method.
Molecular Weight 142.2 g/mol Relevant for stoichiometric calculations.
Boiling Point 255.8ºC (at 760 mmHg)Low volatility at room temperature; inhalation risk is primarily dust-based.
Flash Point 113.6ºCCombustible; requires strict isolation from open flames.
Density 0.923 g/cm³Lighter than water; will float if not fully dissolved in aqueous streams.
Appearance White solid (Purity >95%)Allows for visual verification of degradation or contamination.

Operational Safety & Handling Protocols

To ensure scientific integrity and personnel safety, every interaction with TMIO must follow a self-validating protocol. TMIO is harmful if swallowed and causes localized skin and eye irritation[4].

Step-by-Step Handling Methodology:

  • Engineering Controls Validation : Before opening the reagent bottle, verify that the chemical fume hood has a face velocity of at least 80–100 feet per minute (fpm). Causality: TMIO is a fine white powder. Proper airflow prevents the inhalation of aerosolized particulates during weighing and transfer.

  • PPE Integrity Check : Don tightly fitting safety goggles (conforming to EN 166 or NIOSH), a flame-resistant lab coat, and chemical-impermeable nitrile gloves. Self-Validation: Perform a visual and inflation check of the gloves to ensure no micro-tears are present prior to handling.

  • Electrostatic Mitigation : Ground all receiving equipment and use non-sparking spatulas. Causality: Airborne organic dusts can ignite via electrostatic discharge. Grounding eliminates the potential difference between the container and the tool[4].

  • Post-Handling Decontamination : Wash hands and exposed skin thoroughly with soap and water immediately after handling.

Spill Response & Containment Workflow

In the event of an accidental release, immediate and methodical action is required to prevent environmental contamination and respiratory exposure.

Step-by-Step Remediation Methodology:

  • Isolation & Evacuation : Evacuate non-essential personnel from the immediate vicinity. Verify that the response team is positioned upwind of the spill to avoid dust inhalation[4].

  • Source Elimination : Remove all sources of ignition (e.g., hot plates, Bunsen burners) from the spill zone.

  • Dust Suppression : Gently cover the solid TMIO spill with a damp, inert absorbent material such as vermiculite or sand. Causality: Sweeping dry powder directly will aerosolize the chemical, drastically increasing inhalation risk and spreading contamination.

  • Collection & Transfer : Use a non-sparking scoop to transfer the absorbed mixture into a heavy-duty, sealable hazardous waste container. Label the container immediately with the date, chemical name, and "Hazardous Spill Debris."

  • Site Decontamination : Wash the spill surface with copious amounts of water and a mild detergent. Collect all rinsate using absorbent pads and add them to the solid waste container. Self-Validation: Visually inspect the surface under bright light to ensure no white residue remains.

Comprehensive Disposal Procedures

The disposal of TMIO and its N-halamine derivatives must be meticulously managed. TMIO is categorized as causing long-lasting harmful effects to aquatic life (Chronic Category 4)[4].

Step-by-Step Disposal Methodology:

  • Waste Segregation : Isolate TMIO waste from strong oxidizing agents to prevent spontaneous exothermic reactions. Store in a cool, dry, well-ventilated staging area.

  • Transfer to Licensed Facility : Do not attempt to neutralize or destroy the chemical in-house. Transfer the segregated waste to a licensed chemical destruction plant[4].

  • Controlled Incineration (Critical Step) : Instruct the disposal facility that the material must undergo controlled incineration equipped with alkaline flue gas scrubbing. Causality: TMIO (C7H14N2O) contains a high concentration of nitrogen. Furthermore, in antimicrobial research, TMIO is frequently chlorinated to form 1-chloro-2,2,5,5-tetramethylimidazolidin-4-one[1]. Combusting these compounds without a scrubber will release toxic nitrogen oxides (NOx) and corrosive hydrogen chloride (HCl) gas into the atmosphere. The alkaline scrubber neutralizes these acidic gases before emission[4].

  • Container Decontamination : Triply rinse all empty TMIO packaging with an appropriate solvent (e.g., ethanol or water). Self-Validation: Collect the third rinsate and verify it is completely clear and free of particulates before proceeding.

  • Rinsate Management : Route all collected rinsate into the designated liquid hazardous waste stream. Strict Prohibition : Under no circumstances should TMIO solutions or rinsate be discharged into municipal sewer systems[4].

  • Packaging Destruction : Puncture or physically crush the triply rinsed containers to render them unusable for any other purpose. Dispose of the destroyed packaging in a regulated sanitary landfill[4].

Disposal & Remediation Workflow Visualization

The following diagram illustrates the logical flow of TMIO waste segregation and destruction, ensuring all pathways lead to compliant, environmentally safe endpoints.

TMIODisposal Start TMIO Waste Generation (Powder, Solutions, PPE) Segregate Waste Segregation & Classification Start->Segregate Solid Solid Waste (Powder / Contaminated PPE) Segregate->Solid Liquid Liquid Waste (Solutions / Rinsate) Segregate->Liquid Containers Empty Reagent Containers Segregate->Containers Incineration Controlled Incineration (Requires Flue Gas Scrubbing) Solid->Incineration Prevents NOx/HCl emissions Destruction Licensed Chemical Destruction Plant Liquid->Destruction Sewer DO NOT Discharge to Sewer Systems Liquid->Sewer Prohibited (Aquatic Toxicity) TripleRinse Triple Rinsing Process (Solvent/Water) Containers->TripleRinse TripleRinse->Liquid Rinsate Landfill Puncture & Dispose in Sanitary Landfill TripleRinse->Landfill Clean Packaging

Workflow for the segregation, treatment, and compliant disposal of TMIO and contaminated materials.

References

  • MakeChem Inc. "MC002530 2,2,5,5-Tetramethyl-4-imidazolidinone." make-chem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXIENVMeTSwgMN79vJYqMIVycJ9U4QFR6ZkXxQRoP3B6ZjFNv_ZyVnnKNRPru-FoLUADSkM0vHPeVJd4HQTIqJ2eCKaH8Mne53KUID9cpHGghDTIqONkwjLvThnga2iIPOeT00vNc2nSWfrPYGQVNbibjP6PQWq3cFOEGhdPKPgfj-DoSgIIVQQA0L430=]
  • Molbase. "2,2,5,5-TETRAMETHYLIMIDAZOLIDIN-4-ONE 16256-42-1." molbase.com.[https://vertexaisearch.cloud.google.
  • ChemicalBook. "1-CHLORO-2,2,5,5-TETRAMETHYL-4-IMIDAZOLIDINONE Safety Data Sheet." chemicalbook.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZJtE7J38UQqARZBGLtZWZEtfzuUQ70RdsGy5a0GvSnDDoD2t29qFwGIFXAAc505V9L1_xgTzikoYwotAs8_4GJoeKgqzu9d5HYrXhTlXqW5YuDwGWHjch445ASDdN72ar5XMxbIQgIEeuzbgpRzx-cofm41FvZPdwNn_jtHRwfomEWAszs0KmGihq9n2lCA==]
  • National Institutes of Health (NIH). "Antibacterial N-halamine fibrous materials." nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJsr07j006YiGdxIcoZhcgKPK_3L2JXLC1HCPjKJlpC9ik7Y9Qy3GZYsnzxb8yfvuUhhAEHDQgsEs3VbVtxXXbyjyGyKN1bUYr1-4KLVif68d8nRzLpkdyNvBHNif6cpfh-jEe7juiWCJ2rfc=]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,5,5-Tetramethylimidazolidin-4-one
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2,2,5,5-Tetramethylimidazolidin-4-one
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